O-Methylcassythine
Description
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(12S)-7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene |
InChI |
InChI=1S/C20H21NO5/c1-22-14-7-10-6-13-16-11(4-5-21-13)18(24-3)20-19(25-9-26-20)17(16)12(10)8-15(14)23-2/h7-8,13,21H,4-6,9H2,1-3H3/t13-/m0/s1 |
InChI Key |
YYPGFVKLIUMIEL-ZDUSSCGKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Alkaloid Cassythine: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of the aporphine (B1220529) alkaloid Cassythine. Initially investigated under the potential misnomer "O-Methylcassythine," extensive research has identified Cassythine as the scientifically recognized compound of interest. This guide details its discovery, primary natural source, isolation protocols, and significant biological activities, with a focus on its cytotoxic and vasorelaxant properties. Information on related methylated aporphine alkaloids is also included to address the initial inquiry into "this compound."
Discovery and Natural Source
Cassythine, also known by its synonym cassyfiline, is a naturally occurring aporphine alkaloid. It was first identified as a major phenolic alkaloid isolated from the parasitic vine Cassytha filiformis L. (family Lauraceae). This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine. The initial structural elucidation of Cassythine was based on spectroscopic data, and its N,O-dimethyl derivative was identified as the known alkaloid (+)-ocoteine[1].
The primary and most extensively documented natural source of Cassythine is the aerial parts (stems and leaves) of Cassytha filiformis. Numerous phytochemical investigations of this plant have consistently reported the presence of Cassythine along with other aporphine alkaloids such as actinodaphnine, dicentrine, and neolitsine[2][3][4].
Experimental Protocols
Isolation and Purification of Cassythine from Cassytha filiformis
The isolation of Cassythine and other alkaloids from Cassytha filiformis typically involves a multi-step process of extraction and chromatographic separation. While specific protocols may vary slightly between research groups, a general methodology is outlined below.
General Protocol:
-
Plant Material Collection and Preparation: The aerial parts of Cassytha filiformis are collected, dried, and powdered.
-
Extraction: The powdered plant material undergoes extraction with a suitable solvent. A common method is maceration with methanol, sometimes acidified with a small percentage of acetic acid, to facilitate the extraction of alkaloids.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloidal fraction from non-alkaloidal compounds. The extract is typically partitioned between an acidic aqueous solution (e.g., 5% aqueous acetic acid) and an organic solvent (e.g., petroleum ether). The aqueous acidic layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 7-8) and extracted with an organic solvent like chloroform (B151607) or dichloromethane.
-
Chromatographic Separation: The resulting crude alkaloid extract is further purified using various chromatographic techniques. This often involves column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including Cassythine.
Workflow for Alkaloid Isolation from Cassytha filiformis
Caption: General workflow for the isolation of Cassythine.
Cytotoxicity Assay
The cytotoxic activity of Cassythine is commonly evaluated using in vitro assays on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
General Protocol (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60, Mel-5) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of Cassythine (typically dissolved in DMSO) is prepared and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of Cassythine. Control wells receive the vehicle (DMSO) at the same final concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Vasorelaxation Assay
The vasorelaxant effects of Cassythine are typically assessed using isolated arterial rings, often from rats.
General Protocol:
-
Tissue Preparation: The thoracic aorta is isolated from a rat, cleaned of connective tissue, and cut into rings. The endothelium may be mechanically removed in some rings to study endothelium-dependent versus -independent effects.
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride to induce a stable contractile tone.
-
Compound Addition: Cassythine is cumulatively added to the organ bath in increasing concentrations, and the relaxation response is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve. To investigate the mechanism, the assay can be performed in the presence of specific inhibitors (e.g., L-NAME to inhibit nitric oxide synthase).
Biological Activities and Quantitative Data
Cassythine has demonstrated several significant biological activities, with its cytotoxic and vasorelaxant effects being the most studied.
Cytotoxic Activity
Cassythine exhibits cytotoxic effects against various human cancer cell lines. The proposed mechanism for its anticancer activity involves DNA intercalation and the inhibition of topoisomerase activity, which are crucial for DNA replication and repair in cancer cells[3].
| Cell Line | IC50 (µM)[2][4] |
| Mel-5 (Melanoma) | 24.3 |
| HL-60 (Leukemia) | 19.9 |
Vasorelaxant Activity
Cassythine has been shown to induce relaxation in pre-contracted rat aortic rings, suggesting potential applications in cardiovascular conditions. Studies indicate that this effect is, at least in part, endothelium-dependent and may involve the nitric oxide (NO) signaling pathway.
| Assay Condition | IC50 (µM) |
| Pre-contracted rat aortic preparations | 0.08 - 2.48 |
Antitrypanosomal Activity
In addition to its cytotoxic and vasorelaxant properties, Cassythine has also been reported to be active against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, with an IC50 value in the range of 3-15 µM[3].
O-Methylated Derivatives and "this compound"
While a compound specifically named "this compound" is not prominently described in the scientific literature, the concept of O-methylation is highly relevant to the chemistry of Cassythine and its co-occurring alkaloids in Cassytha filiformis.
The biosynthesis of aporphine alkaloids in plants often involves O-methylation steps, catalyzed by O-methyltransferases. A notable example is the N,O-dimethyl derivative of Cassythine, which has been identified as (+)-ocoteine[1]. This indicates that the hydroxyl groups of Cassythine can be biologically methylated.
Furthermore, other O-methylated aporphine alkaloids, such as N-methylactinodaphnine, have been isolated from Cassytha filiformis. The presence of these methylated derivatives suggests an active biosynthetic pathway involving methylation within the plant.
Potential Biosynthetic Relationship
Caption: Plausible biosynthetic methylation of Cassythine.
Conclusion
Cassythine, a prominent alkaloid from Cassytha filiformis, has emerged as a compound of significant interest due to its potent cytotoxic and vasorelaxant activities. This guide provides a foundational understanding of its discovery, natural sourcing, and methods for its study. While "this compound" does not appear to be a recognized name, the study of O-methylation within the aporphine alkaloids of Cassytha filiformis offers a promising avenue for future research, potentially leading to the discovery of new derivatives with modified biological activities. Further investigation into the specific mechanisms of action and the structure-activity relationships of Cassythine and its methylated analogues is warranted to fully explore their therapeutic potential.
References
- 1. scilit.com [scilit.com]
- 2. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
The Isolation and Purification of O-Methylcassythine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylcassythine, an aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis, has garnered significant interest within the scientific community. This document provides a comprehensive technical guide on the isolation and purification of this compound. It details the methodologies for extraction and chromatographic separation and summarizes the available quantitative data. Furthermore, this guide elucidates the molecular mechanism behind the observed hypoglycemic effects of related aporphine alkaloids, providing a visual representation of the implicated signaling pathway.
Introduction
This compound, also known as cassythine or cassyfiline, is a member of the aporphine class of alkaloids.[1] These compounds are recognized for their diverse and potent biological activities. Found in the parasitic vine Cassytha filiformis of the Lauraceae family, this compound and its related compounds have been investigated for their cytotoxic, antitrypanosomal, and vasorelaxing properties.[1][2] More recently, aporphine alkaloids from Cassytha filiformis have been identified as having hypoglycemic effects, with the ability to enhance glucose consumption in HepG2 cells.[3][4][5] This guide provides a consolidated overview of the scientific procedures for isolating and purifying this compound, along with insights into its potential therapeutic mechanisms of action.
Experimental Protocols
Extraction of the Total Alkaloid Fraction from Cassytha filiformis
The initial step in the isolation of this compound involves the extraction of the total alkaloid content from the plant material. The following protocol is a synthesized methodology based on established procedures for aporphine alkaloid extraction.[6]
Materials:
-
Dried and powdered aerial parts of Cassytha filiformis
-
1% Acetic acid solution
-
Diethyl ether
-
25% Ammonium (B1175870) hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Maceration: The powdered plant material is subjected to quadruple maceration with methanol at room temperature. After each maceration, the residue is filtered and washed with methanol.
-
Solvent Evaporation: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction:
-
The residue is dissolved in a 1% aqueous acetic acid solution and filtered.
-
The acidic filtrate is washed three times with diethyl ether to remove non-alkaloidal compounds.
-
The aqueous acidic layer is then basified to a pH of 9.5 with a 25% ammonium hydroxide solution.
-
The basified solution is extracted three times with dichloromethane.
-
-
Drying and Final Evaporation: The combined dichloromethane layers are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under reduced pressure to yield the total alkaloid extract.
Purification of this compound
The purification of this compound from the total alkaloid extract is a multi-step process employing various chromatographic techniques. The following is a representative workflow.
Techniques:
-
Medium-Pressure Liquid Chromatography (MPLC): The crude alkaloid extract is first fractionated using MPLC on a Toyopearl® HW-40S column.
-
High-Speed Counter-Current Chromatography (HSCCC): Further separation of the MPLC fractions is achieved using HSCCC.
-
Preparative Thin-Layer Chromatography (TLC): Preparative TLC on silica (B1680970) gel plates is utilized for the fine purification of the target compound.
-
Reversed-Phase Chromatography: Final purification can be performed on RP-18 Lobar® columns to yield highly purified this compound.
Quantitative Data
The following tables summarize the quantitative data available for the alkaloid content in Cassytha filiformis and the analytical parameters for this compound (cassythine) detection.
| Parameter | Value | Reference |
| Total Alkaloid Content | 0.11% to 0.43% of dried plant material | [7] |
Table 1: Total Alkaloid Content in Cassytha filiformis.
| Parameter | Value | Reference |
| HPLC-UV-MS Detection Limit | 13 µg/mL | [7] |
| HPLC-UV-MS Quantitation Limit | 20 µg/mL | [7] |
Table 2: Analytical Detection and Quantitation Limits for this compound (Cassythine).
Visualization of Workflows and Pathways
Experimental Workflow for Isolation and Purification
Caption: Workflow for this compound Isolation.
Signaling Pathway for Hypoglycemic Effect
Aporphine alkaloids have been shown to exert hypoglycemic effects by modulating key cellular signaling pathways involved in glucose metabolism. The diagram below illustrates the proposed mechanism.
Caption: this compound's Hypoglycemic Signaling Pathway.
The proposed mechanism suggests that this compound activates AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR). The inhibition of mTOR, along with the direct action of AMPK, promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[8][9][10][11][12][13] This increase in GLUT4 at the cell surface facilitates enhanced glucose uptake from the bloodstream into the cells, thereby contributing to the hypoglycemic effect.[8][9][11][12]
References
- 1. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasorelaxing alkaloids and flavonoids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Inhibition Role in Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms regulating GLUT4 glucose transporter expression and glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The GLUT4 glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of O-Methylcassythine
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Aporphine (B1220529) Alkaloid
Abstract
O-Methylcassythine, a naturally occurring aporphine alkaloid isolated from the parasitic plant Cassytha filiformis, has garnered scientific interest for its notable vasodilator properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound. This document details experimental protocols for its isolation and discusses the putative mechanisms underlying its vasodilatory effects, supported by available scientific literature.
Chemical Structure and Properties
This compound is classified as an aporphine alkaloid, a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system. Its chemical identity has been established through spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₄ | [1] |
| Molecular Weight | 355.38 g/mol | [1] |
| Appearance | Not explicitly stated in reviewed literature | |
| Melting Point | Not explicitly stated in reviewed literature | |
| Solubility | Not explicitly stated in reviewed literature | |
| CAS Number | 3984-10-9 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Observed Peaks / Signals |
| ¹H NMR | Data not available in the reviewed literature. |
| ¹³C NMR | Data not available in the reviewed literature. |
| Mass Spectrometry | Data not available in the reviewed literature. |
Note: Specific experimental spectroscopic data for this compound was not available in the public domain literature reviewed for this guide. Researchers are encouraged to consult specialized chemical databases or perform their own analyses for detailed structural elucidation.
Experimental Protocols
The isolation of this compound is typically achieved from its natural source, Cassytha filiformis. While a specific, detailed protocol for this compound was not found in the reviewed literature, a general methodology for the extraction of aporphine alkaloids from plant material can be adapted.
General Protocol for the Extraction and Isolation of Aporphine Alkaloids
This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.
Workflow for Aporphine Alkaloid Extraction
Caption: Generalized workflow for the extraction and isolation of aporphine alkaloids.
Methodology:
-
Plant Material Preparation: The aerial parts of Cassytha filiformis are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using either maceration or a Soxhlet apparatus.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in a dilute acidic solution, washed with an organic solvent to remove neutral and acidic compounds, and then the aqueous layer is basified to precipitate the alkaloids. The alkaloids are then extracted with an immiscible organic solvent.
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography over silica gel or alumina. A gradient elution with a mixture of solvents (e.g., chloroform-methanol) is typically employed to separate the different alkaloids.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) with an appropriate visualizing agent, are combined and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activity and Signaling Pathways
This compound has been identified as a vasodilator agent[1]. Vasodilators are substances that widen blood vessels, leading to decreased blood pressure and increased blood flow. The precise mechanism of action for this compound has not been definitively elucidated in the reviewed literature, but the general mechanisms of vasodilation by alkaloids often involve interactions with the vascular endothelium and smooth muscle cells[2].
Putative Vasodilator Signaling Pathway
The following diagram illustrates a generalized signaling pathway for endothelium-dependent vasodilation, which may be relevant to the action of aporphine alkaloids like this compound.
Generalized Endothelium-Dependent Vasodilation Pathway
Caption: A potential signaling pathway for this compound-induced vasodilation.
Description of the Pathway:
Many vasodilator alkaloids exert their effects through an endothelium-dependent mechanism. This often involves the activation of endothelial nitric oxide synthase (eNOS), which catalyzes the production of nitric oxide (NO) from L-arginine. NO then diffuses from the endothelial cells into the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which ultimately results in the relaxation of the smooth muscle and vasodilation. It is plausible that this compound may act at one or more points within this pathway, although direct experimental evidence is required for confirmation.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications as a vasodilator. However, a significant gap exists in the publicly available scientific literature regarding its detailed chemical and biological characterization. Future research should focus on:
-
Complete Structural Elucidation: Detailed 1D and 2D NMR spectroscopy and high-resolution mass spectrometry are necessary to confirm its chemical structure unequivocally.
-
Physicochemical Characterization: Determination of key properties such as melting point, solubility in various solvents, and stability is crucial for its development as a potential drug candidate.
-
Pharmacological Profiling: In-depth studies are required to elucidate the specific molecular targets and signaling pathways involved in its vasodilator activity. This should include experiments to determine its effects on calcium channels, potassium channels, and other relevant targets in vascular smooth muscle.
-
Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for further research and development, independent of its natural availability.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and pave the way for its possible development into a novel cardiovascular drug.
References
O-Methylcassythine: A Technical Guide for Researchers
COMPOUND AT A GLANCE
| Parameter | Value | Reference |
| CAS Number | 3984-10-9 | [1] |
| Molecular Formula | C21H25NO4 | |
| Molecular Weight | 355.38 g/mol | [2] |
| Synonyms | Cassythine, Cassyfiline | [3] |
| Source | Cassytha filiformis | [2] |
Introduction
O-Methylcassythine is a naturally occurring aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of documented pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its biological activities, mechanisms of action, and relevant experimental protocols for researchers in drug discovery and development.
Biological Activities and Quantitative Data
This compound and its related alkaloids from Cassytha filiformis have demonstrated a variety of biological effects, including cytotoxic, antitrypanosomal, and vasodilatory activities.
Table 2.1: Cytotoxic and Antitrypanosomal Activities of Alkaloids from Cassytha filiformis
| Compound | Cell Line / Organism | Activity | IC50 (µM) | Reference |
| Cassythine | Mel-5 (Melanoma) | Cytotoxicity | 24.3 | [3] |
| Cassythine | HL-60 (Leukemia) | Cytotoxicity | 19.9 | [3] |
| Cassythine | Trypanosoma brucei brucei | Antitrypanosomal | 3-15 | [4] |
| Neolitsine | HeLa (Cervical Cancer) | Cytotoxicity | 21.6 | [3] |
| Neolitsine | 3T3 (Fibroblasts) | Cytotoxicity | 21.4 | [3] |
| Actinodaphnine | Mel-5 (Melanoma) | Cytotoxicity | 25.7 | [3] |
| Actinodaphnine | HL-60 (Leukemia) | Cytotoxicity | 15.4 | [3] |
| Dicentrine | Trypanosoma brucei brucei | Antitrypanosomal | 3-15 | [4] |
Mechanisms of Action
The therapeutic potential of this compound and related aporphine alkaloids stems from their ability to interact with fundamental cellular processes.
DNA Intercalation and Topoisomerase Inhibition
A primary mechanism of action for the cytotoxic effects of this compound is its function as a DNA intercalating agent.[4] By inserting itself between the base pairs of the DNA double helix, it can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Furthermore, alkaloids from Cassytha filiformis, including cassythine, have been shown to interfere with the catalytic activity of topoisomerases.[4] Topoisomerases are essential enzymes that manage the topological state of DNA. Their inhibition leads to DNA strand breaks and ultimately, cell death.
Modulation of Cellular Signaling Pathways
While direct studies on this compound are limited, research on other aporphine alkaloids suggests potential modulation of key signaling pathways implicated in cancer and other diseases.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several alkaloids have been shown to inhibit this pathway, leading to decreased cancer cell viability.[5]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in cellular responses to a variety of stimuli and plays a crucial role in cell proliferation and differentiation. Some aporphine alkaloids have been found to inhibit this pathway.[2]
-
NO/cGMP Pathway in Vasodilation: The vasodilatory effect of compounds is often mediated by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway in vascular smooth muscle cells.[6] Activation of this pathway leads to muscle relaxation and a decrease in blood pressure.
Experimental Protocols
This section details standardized protocols for evaluating the key biological activities of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Vasorelaxation Assay in Rat Aorta
This ex vivo method assesses the vasodilatory properties of a compound on isolated arterial rings.
Protocol:
-
Aorta Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit buffer.
-
Ring Mounting: Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Pre-contraction: Induce a sustained contraction in the aortic rings using a vasoconstrictor agent like phenylephrine (B352888) (1 µM) or KCl (80 mM).
-
Compound Addition: Once the contraction reaches a plateau, add cumulative concentrations of this compound to the organ bath.
-
Tension Measurement: Record the changes in isometric tension to determine the extent of relaxation.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the appropriate reaction buffer.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Aporphine alkaloids may inhibit the PI3K/Akt/mTOR signaling pathway.
Caption: Aporphine alkaloids may inhibit the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of O-Methylcassythine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylcassythine, also known as (+)-ocoteine, is a member of the aporphine (B1220529) class of alkaloids, a group of naturally occurring compounds with a wide range of biological activities. The synthesis of this compound is a significant endeavor in organic chemistry, providing a pathway to this and other structurally related, pharmacologically relevant molecules. This guide details a plausible and effective synthetic route to this compound, focusing on the construction of the core aporphine scaffold through established chemical transformations. The synthesis involves two main stages: the preparation of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) precursor, followed by an intramolecular cyclization to form the characteristic tetracyclic aporphine ring system. This document provides detailed experimental protocols for these key steps, a summary of expected quantitative data, and visualizations of the synthetic pathway and experimental workflow.
Introduction
Aporphine alkaloids are a large and structurally diverse family of isoquinoline (B145761) alkaloids characterized by a tetracyclic core. Their varied pharmacological properties have made them attractive targets for synthetic chemists. This compound is the N,O-dimethyl derivative of cassythine, an alkaloid isolated from the parasitic plant Cassytha filiformis[1][2]. The total synthesis of this compound, which is identical to the known alkaloid (+)-ocoteine, provides a reliable source of this compound for further biological evaluation and drug discovery efforts.
The synthetic strategy outlined herein focuses on a convergent approach, where the key tetrahydroisoquinoline (THIQ) intermediate is first assembled and then cyclized to form the aporphine core. This approach offers flexibility and allows for the introduction of various substituents on the aromatic rings, enabling the synthesis of a library of related compounds.
The Synthetic Pathway of this compound
The synthesis of this compound can be logically divided into two key phases:
-
Phase 1: Synthesis of the Tetrahydroisoquinoline (THIQ) Precursor. This phase involves the construction of the 1-(2'-amino-3',4'-dimethoxybenzyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline intermediate. A robust method for this is the Bischler-Napieralski reaction, followed by reduction and subsequent functional group manipulations.
-
Phase 2: Formation of the Aporphine Core via Pschorr Cyclization. This is the crucial ring-closing step that forms the tetracyclic aporphine skeleton. It involves the diazotization of the 2'-amino group of the THIQ precursor, followed by a copper-catalyzed intramolecular aryl-aryl coupling.
A logical diagram of this synthetic pathway is presented below:
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.
Phase 1: Synthesis of the Tetrahydroisoquinoline (THIQ) Precursor
3.1.1. Step 1: Amide Formation
-
Objective: To couple 3,4-(methylenedioxy)phenethylamine with 2-nitro-3,4-dimethoxyphenylacetic acid to form the corresponding amide.
-
Protocol:
-
Dissolve 2-nitro-3,4-dimethoxyphenylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a coupling agent, for example, dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 eq), and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 3,4-(methylenedioxy)phenethylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide.
-
3.1.2. Step 2: Bischler-Napieralski Reaction
-
Objective: To cyclize the amide to form a 3,4-dihydroisoquinoline (B110456) derivative.
-
Protocol: [3]
-
Dissolve the amide from the previous step (1.0 eq) in anhydrous acetonitrile (B52724) or toluene.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (2.0-3.0 eq) dropwise.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to a pH of 8-9 with a saturated solution of sodium bicarbonate or ammonium (B1175870) hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
3.1.3. Step 3: Reduction to Tetrahydroisoquinoline
-
Objective: To reduce the 3,4-dihydroisoquinoline to the corresponding tetrahydroisoquinoline.
-
Protocol: [3]
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol (B129727) and cool the solution in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH4) (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline.
-
Purify by column chromatography on silica gel.
-
3.1.4. Step 4: Nitro Group Reduction
-
Objective: To reduce the nitro group on the benzyl (B1604629) moiety to an amine, yielding the key precursor for the Pschorr cyclization.
-
Protocol:
-
Dissolve the nitro-substituted THIQ (1.0 eq) in ethanol (B145695) or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2'-aminobenzyl)-THIQ derivative, which can be purified by column chromatography if necessary.
-
Phase 2: Formation of the Aporphine Core via Pschorr Cyclization
-
Objective: To cyclize the 1-(2'-aminobenzyl)-THIQ derivative to form the aporphine core of this compound.
-
Protocol: [3]
-
Dissolve the 1-(2'-aminobenzyl)-THIQ derivative (1.0 eq) in a mixture of dilute sulfuric acid and acetone (B3395972) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO2) (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a suspension of copper powder (catalytic amount) in water.
-
Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath (50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and filter to remove the copper powder.
-
Make the filtrate alkaline with ammonium hydroxide.
-
Extract the aqueous solution with chloroform (B151607) (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
The workflow for these experimental phases is illustrated in the following diagram:
Quantitative Data
The following table summarizes the expected yields for each key step in the synthesis of this compound, based on typical outcomes for these types of reactions reported in the literature for aporphine alkaloid synthesis.
| Step | Transformation | Typical Yield Range (%) |
| 1 | Amide Formation | 80 - 95 |
| 2 | Bischler-Napieralski Reaction | 60 - 80 |
| 3 | Reduction to Tetrahydroisoquinoline | 85 - 95 |
| 4 | Nitro Group Reduction | 90 - 99 |
| 5 | Pschorr Cyclization | 30 - 60 |
| Overall | Total Synthesis | 15 - 40 |
Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification techniques.
Conclusion
The synthetic pathway to this compound detailed in this guide provides a robust and adaptable strategy for accessing this and other aporphine alkaloids. The key transformations, namely the Bischler-Napieralski reaction for the synthesis of the THIQ precursor and the Pschorr cyclization for the formation of the aporphine core, are well-established and reliable methods in organic synthesis. The provided experimental protocols offer a solid foundation for researchers to undertake the synthesis of these valuable compounds. Further optimization of reaction conditions for each step can potentially lead to improved overall yields. This synthetic route opens the door for the generation of this compound analogues for structure-activity relationship studies and the development of new therapeutic agents.
References
O-Methylcassythine: A Technical Guide to its Biological Origin and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylcassythine, synonymous with cassythine, is an aporphine (B1220529) alkaloid of significant interest due to its biological activities. This technical guide provides a comprehensive overview of its biological origin, detailing its isolation from Cassytha filiformis and outlining the putative biosynthetic pathway. Furthermore, this document explores the synthetic strategies for the aporphine alkaloid core, offering insights into potential total synthesis routes for this compound. Quantitative data, detailed experimental protocols for key reactions, and visual diagrams of the biosynthetic and synthetic pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Biological Origin of this compound
This compound is a naturally occurring aporphine alkaloid predominantly found in the parasitic plant Cassytha filiformis of the Lauraceae family.[1][2][3] This widely distributed plant has a history of use in traditional medicine, and its phytochemical profile is rich in various alkaloids, with aporphines being a major class.[1][3]
Isolation and Quantification from Cassytha filiformis
The primary method for obtaining this compound is through extraction from the dried plant material of Cassytha filiformis. The alkaloid content can vary between different samples of the plant. High-performance liquid chromatography (HPLC) is a standard technique for the separation and quantification of this compound and other related aporphine alkaloids from the plant extract.
Table 1: Quantitative Analysis of Cassythine (this compound) from Cassytha filiformis
| Parameter | Value | Reference |
| Total Alkaloid Content in Plant Samples | 0.11% to 0.43% | |
| HPLC Detection Limit | 13 µg/mL | |
| HPLC Quantitation Limit | 20 µg/mL |
Experimental Protocol: Extraction and Quantification of Aporphine Alkaloids from Cassytha filiformis (HPLC Method)
This protocol is a representative method based on literature for the extraction and quantification of aporphine alkaloids.
1.2.1. Plant Material and Extraction:
-
Air-dry the whole plant material of Cassytha filiformis and grind it into a fine powder.
-
Macerate the powdered plant material with methanol (B129727) at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.
-
Acidify the crude extract with 2% hydrochloric acid and partition it with chloroform (B151607) to remove non-alkaloidal components.
-
Basify the aqueous acidic layer with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.
-
Extract the liberated alkaloids with chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract.
1.2.2. HPLC Analysis:
-
Column: RP-select B (5 µm) or equivalent C18 column.
-
Mobile Phase: A gradient of A (water with 10 mM ammonium acetate, pH 3 with acetic acid) and B (acetonitrile).
-
Gradient Program: A typical gradient could be 0-40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Quantification: Prepare a calibration curve using a purified standard of cassythine. The concentration of cassythine in the extract is determined by comparing its peak area with the calibration curve.
Biosynthesis of this compound
The biosynthesis of aporphine alkaloids, including this compound, is a complex enzymatic process that originates from the amino acid L-tyrosine. The central precursor for all benzylisoquinoline alkaloids, the class to which aporphines belong, is (S)-norcoclaurine. A series of enzymatic steps involving hydroxylation, methylation, and reduction convert (S)-norcoclaurine into the key branchpoint intermediate, (S)-reticuline.
The characteristic tetracyclic aporphine core is formed from (S)-reticuline through an intramolecular C-C phenol (B47542) coupling reaction. This critical step is catalyzed by cytochrome P450 enzymes. Specifically, enzymes from the CYP80G subfamily have been identified as being responsible for this transformation. Following the formation of the initial aporphine scaffold, a variety of modifications, such as O-methylation, N-methylation, and the formation of methylenedioxy bridges, are carried out by specific enzymes to produce the diverse array of aporphine alkaloids found in nature.
While the general pathway is well-established, the specific enzymes that catalyze the final steps in the biosynthesis of this compound from (S)-reticuline have not yet been fully characterized.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound from L-tyrosine.
Chemical Synthesis of this compound
The total synthesis of aporphine alkaloids, including this compound, is a significant challenge in organic chemistry. The key strategic consideration is the construction of the tetracyclic aporphine core. Several synthetic strategies have been developed, with the most common approaches involving the initial synthesis of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) precursor, followed by a cyclization reaction to form the biaryl bond.
General Synthetic Strategies
-
Bischler-Napieralski or Pictet-Spengler Reaction: These are classical methods for the synthesis of the THIQ core. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide, while the Pictet-Spengler reaction is a condensation of a β-phenylethylamine with an aldehyde or ketone.
-
Pschorr Cyclization: This is a widely used method for the formation of the aporphine ring system. It involves the intramolecular cyclization of a diazonium salt derived from a 2'-amino-1-benzyl-THIQ.
-
Ullmann Condensation: This copper-catalyzed reaction can be used to form the biaryl ether linkage present in some aporphine alkaloids or, in a modified approach, the biaryl bond.
-
Photochemical Cyclization: Modern approaches utilize light-induced cyclization of appropriately substituted THIQ precursors to form the aporphine core.
-
Biomimetic Oxidative Coupling: Inspired by the biosynthetic pathway, this strategy involves the intramolecular oxidative coupling of a reticuline-like precursor to form the aporphine ring system.
Representative Synthetic Workflow
Caption: A general synthetic workflow for aporphine alkaloids.
Experimental Protocol: Key Synthetic Reactions
The following are representative protocols for the key steps in a potential synthesis of this compound.
3.3.1. Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis:
-
To a solution of the corresponding β-phenylethylamide in anhydrous toluene, add phosphorus pentoxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and decant the toluene.
-
Treat the residue with ice and then make it alkaline with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
3.3.2. Pschorr Cyclization for Aporphine Core Formation:
-
Dissolve the 2'-amino-1-benzyl-THIQ precursor in a mixture of acetic acid and concentrated sulfuric acid at 0°C.
-
Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
Add copper powder to the solution and warm the mixture gently to 50-60°C until the evolution of nitrogen ceases.
-
Cool the reaction mixture, filter, and basify the filtrate with ammonium hydroxide.
-
Extract the aqueous layer with chloroform, dry the combined organic extracts, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the aporphine alkaloid.
Conclusion
This compound, an aporphine alkaloid from Cassytha filiformis, represents a molecule of interest for its potential pharmacological applications. This guide has provided a detailed overview of its biological origin, including methods for its isolation and quantification. The putative biosynthetic pathway, originating from L-tyrosine and proceeding through the key intermediate (S)-reticuline, highlights the role of cytochrome P450 enzymes in the formation of the characteristic aporphine core. While a specific total synthesis of this compound has not been detailed in the literature, this guide has outlined the major synthetic strategies and provided representative protocols for the key transformations involved in the construction of the aporphine framework. This compilation of information aims to serve as a valuable technical resource for researchers and professionals engaged in the study and development of novel therapeutic agents based on natural products.
References
Spectroscopic Profile of O-Methylcassythine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for O-Methylcassythine, an aporphine (B1220529) alkaloid of interest for its potential pharmacological activities. This document compiles and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data to facilitate its identification, characterization, and further investigation in drug discovery and development. The data presented herein is primarily based on the structural elucidation of cassythine, a closely related and likely identical compound, as detailed in key scientific literature.
Introduction
This compound is a naturally occurring aporphine alkaloid isolated from plants of the Cassytha genus, notably Cassytha filiformis. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for a wide range of biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide aims to provide a centralized resource of this critical data.
Spectroscopic Data
The following sections present the NMR, MS, and IR data for this compound, with data tables structured for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound (as cassythine) are presented below.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound (as Cassythine)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 6.56 | s | |
| H-4 | 2.55 | m | |
| H-5 | 3.05 | m | |
| H-6a | 3.95 | d | 12.0 |
| H-7 | 2.60 | m | |
| H-8 | 6.75 | s | |
| H-11 | 3.10 | m | |
| OCH₃-1 | 3.75 | s | |
| OCH₃-2 | 3.89 | s | |
| OCH₂O | 5.90 | d | 1.5 |
| 5.92 | d | 1.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (as Cassythine)
| Position | Chemical Shift (δ) ppm |
| C-1 | 142.5 |
| C-1a | 122.8 |
| C-1b | 128.5 |
| C-2 | 146.1 |
| C-3 | 108.1 |
| C-3a | 126.9 |
| C-4 | 29.1 |
| C-5 | 53.2 |
| C-6a | 62.5 |
| C-7 | 35.8 |
| C-7a | 129.8 |
| C-8 | 111.5 |
| C-9 | 148.2 |
| C-10 | 145.3 |
| C-11 | 112.9 |
| C-12 | 121.5 |
| OCH₃-1 | 55.9 |
| OCH₃-2 | 60.1 |
| OCH₂O | 100.8 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electrospray ionization (ESI) mass spectrometry data for this compound (as cassythine) reveals a protonated molecular ion and characteristic fragment ions.
Table 3: Mass Spectrometry Data for this compound (as Cassythine)
| Ion | m/z (relative abundance) | Proposed Fragmentation |
| [M+H]⁺ | 342 | Protonated molecule |
| [M+H-17]⁺ | 325 | Loss of NH₃ |
| [M+H-31]⁺ | 311 | Loss of CH₃NH₂ |
Note: The fragmentation pattern can provide valuable structural information.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for aporphine alkaloids are listed below. Specific experimental data for this compound was not available in the reviewed literature, however, typical absorptions for the functional groups present are provided.
Table 4: Characteristic Infrared (IR) Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H stretch (if phenolic) |
| 3000-2850 | C-H stretch (aliphatic and aromatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1250-1000 | C-O stretch (ethers and phenol) |
| 1040 & 930 | O-CH₂-O (methylenedioxy group) |
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data presented above.
Isolation of this compound
The isolation of aporphine alkaloids from Cassytha filiformis typically involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a solvent such as methanol.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure to selectively isolate the alkaloid fraction.
-
Chromatography: The alkaloid fraction is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
NMR spectra were recorded on a Bruker Avance 500 spectrometer.[1]
-
Solvent: CDCl₃ (Deuterated chloroform)
-
¹H NMR Frequency: 500 MHz
-
¹³C NMR Frequency: 125 MHz
-
Referencing: Chemical shifts are reported in ppm relative to the residual solvent peak.
Mass Spectrometry
The ESI-MS/MS analysis was performed on a Micromass Quattro II triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Collision Gas: Argon
-
Collision Energy: Varied to optimize fragmentation.
Infrared Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample is usually prepared as a KBr (potassium bromide) pellet or as a thin film.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the isolation and characterization of this compound and the logical relationship of the spectroscopic methods.
References
O-Methylcassythine: A Technical Guide on its Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylcassythine, an aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis, has demonstrated a range of biological activities indicating its potential for therapeutic applications. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its vasodilator, antitrypanosomal, and cytotoxic effects. The information is presented to facilitate further investigation and drug development endeavors. This compound is also referred to in scientific literature as cassythine.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound (Cassythine).
Table 1: Vasorelaxant Activity of this compound (Cassythine) and Related Compounds
| Compound | Vasorelaxant Effect (IC50 in µM) on precontracted rat aorta | Reference |
| Cassythic acid | 0.08 | [1] |
| Cassythine | 2.48 | [1] |
| Neolitsine | 1.25 | [1] |
| Dicentrine | 0.85 | [1] |
Table 2: Antitrypanosomal and Cytotoxic Activities of this compound (Cassythine) and Related Compounds
| Compound/Extract | Antitrypanosomal Activity (IC50) on Trypanosoma brucei brucei | Cytotoxic Activity (IC50 in µM) on HeLa Cells | Cytotoxic Activity (IC50 in µM) on Mel-5 Cells | Cytotoxic Activity (IC50 in µM) on HL-60 Cells | Reference |
| Alkaloid Extract of C. filiformis | 2.2 µg/mL | - | - | - | [2] |
| Actinodaphnine | 3-15 µM | - | 25.7 | 15.4 | [2][3] |
| Cassythine | 3-15 µM | - | 24.3 | 19.9 | [2][3] |
| Dicentrine | 3-15 µM | - | - | - | [2] |
| Neolitsine | - | 21.6 | - | - | [3] |
| Glaucine | - | 8.2 | - | - | [2] |
Experimental Protocols
Vasorelaxant Activity Assessment in Rat Aorta
The vasorelaxant effects of this compound and related compounds were evaluated using isolated rat aortic preparations[1][4][5][6].
1. Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized.
-
The thoracic aorta is carefully excised, cleaned of adhering connective and adipose tissues, and cut into rings of approximately 4 mm in length.
-
For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface.
2. Isometric Tension Measurement:
-
Aortic rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate.
3. Experimental Procedure:
-
The viability of the aortic rings and the integrity of the endothelium are assessed by contracting the rings with phenylephrine (B352888) (a vasoconstrictor) and then inducing relaxation with acetylcholine (B1216132) (an endothelium-dependent vasodilator). Successful relaxation indicates an intact endothelium.
-
After a washout period, the aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine or a high concentration of potassium chloride (KCl).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.
-
The resulting relaxation is measured as a percentage decrease in the pre-contracted tension.
-
The IC50 value, the concentration of the compound that causes 50% relaxation, is then calculated.
Antitrypanosomal Activity Assay
The in vitro activity of this compound against Trypanosoma brucei brucei was determined, though the specific detailed protocol is not provided in the search results, it would typically involve the following steps[2]:
1. Culture of Parasites:
-
Trypanosoma brucei brucei bloodstream forms are cultured in a suitable medium (e.g., Iscove's modified Dulbecco's medium) supplemented with serum and other necessary growth factors.
2. Drug Incubation:
-
The parasites are seeded in 96-well plates at a specific density.
-
Various concentrations of the test compounds (e.g., this compound) are added to the wells.
-
The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a defined period (e.g., 24 or 48 hours).
3. Viability Assessment:
-
After incubation, a viability reagent (e.g., resazurin-based assays like AlamarBlue) is added to each well.
-
The fluorescence or absorbance is measured to determine the number of viable parasites.
-
The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay
The cytotoxic effects of this compound on various cancer cell lines (HeLa, Mel-5, HL-60) were evaluated using standard cell viability assays[3]. A general protocol is as follows:
1. Cell Culture:
-
The desired cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding and Treatment:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific duration (e.g., 48 or 72 hours).
3. Viability Measurement:
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Cytotoxic and Antitrypanosomal Mechanism: DNA Interaction
The cytotoxic and antitrypanosomal activities of this compound and related aporphine alkaloids are proposed to stem from their interaction with DNA. These compounds are believed to act as DNA intercalating agents and inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair[2].
Caption: Proposed mechanism of this compound's cytotoxic and antitrypanosomal activity.
Vasodilator Signaling Pathway
The precise signaling pathway for this compound-induced vasodilation has not been fully elucidated. However, based on studies of other aporphine alkaloids, it is likely to involve endothelium-dependent mechanisms, primarily through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Some aporphines also exhibit endothelium-independent effects by blocking calcium channels in vascular smooth muscle cells[7][8][9].
Caption: Postulated signaling pathways for this compound-induced vasodilation.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with multifaceted therapeutic potential. The available data robustly support its vasodilator, antitrypanosomal, and cytotoxic activities. However, to advance its development as a therapeutic agent, further research is imperative. Key areas for future investigation include:
-
In-depth Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways involved in its vasodilator effect.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationships in vivo.
-
In Vivo Efficacy Studies: Evaluation of its therapeutic efficacy in relevant animal models of hypertension, parasitic infections, and cancer.
-
Safety and Toxicity Assessment: Thorough toxicological studies to determine its safety profile and therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity and to reduce potential off-target effects.
This technical guide consolidates the current knowledge on this compound, providing a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics.
References
- 1. Vasorelaxing alkaloids and flavonoids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasodilator effects of liriodenine and norushinsunine, two aporphine alkaloids isolated from Annona cherimolia, in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
O-Methylcassythine: A Review of Aporphine Alkaloid Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing scientific literature on O-Methylcassythine, an aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. This document synthesizes the available data on its biological activities, particularly its noted vasodilator effects, and places it within the broader context of related compounds from its natural source. Due to the limited specific research on this compound, this guide also draws upon data from other aporphine alkaloids isolated from Cassytha filiformis to provide a more comprehensive understanding.
Introduction
This compound is a naturally occurring aporphine alkaloid found in Cassytha filiformis, a plant used in traditional medicine for various ailments.[1] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for their diverse pharmacological activities. While this compound has been identified as a constituent of this plant, the body of research specifically focused on its biological effects and mechanisms of action remains limited. This guide aims to consolidate the existing, albeit sparse, information and provide a framework for future research and development.
Biological Activities and Quantitative Data
To provide a comparative context, the following table summarizes the cytotoxic activities of other aporphine alkaloids isolated from Cassytha filiformis.
| Alkaloid | Cell Line | IC50 (µM) |
| Actinodaphnine | HL-60 | 15.4 |
| Cassythine | Mel-5 | 24.3 |
| Cassythine | HL-60 | 19.9 |
| Dicentrine | - | - |
| Neolitsine | HeLa | 21.6 |
| Neolitsine | 3T3 | 21.4 |
Data sourced from Stevigny et al., 2002.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound and related alkaloids are available in the literature. These methods are crucial for obtaining pure compounds for further pharmacological testing.
Isolation and Structure Elucidation of Aporphine Alkaloids from Cassytha filiformis
Objective: To isolate and identify aporphine alkaloids from the plant material.
Methodology:
-
Extraction: The dried and powdered plant material of Cassytha filiformis is subjected to extraction with a suitable organic solvent, such as methanol, to obtain a crude extract.
-
Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to selectively separate the alkaloidal fraction from other plant constituents.
-
Chromatography: The alkaloidal fraction is further purified using chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.
-
Structure Elucidation: The chemical structure of the isolated compounds, including this compound, is determined using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.
-
Putative Signaling Pathway for Vasodilator Activity
While the specific signaling pathway for this compound's vasodilator activity has not been elucidated, the mechanisms of other vasodilating alkaloids offer a plausible model. The general mechanism of vasodilation often involves the modulation of intracellular calcium levels in vascular smooth muscle cells and the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.
Based on the known mechanisms of other vasodilators, a putative signaling pathway for this compound is proposed below.
References
Methodological & Application
Synthesis of O-Methylcassythine: A Detailed Protocol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylcassythine, also known as (+)-ocoteine, is a member of the aporphine (B1220529) class of alkaloids naturally found in plants of the Cassytha genus. Aporphine alkaloids are recognized for their diverse and potent biological activities, making them attractive scaffolds for drug discovery and development. This compound has been identified as a selective alpha-1 adrenoceptor antagonist, suggesting its potential for cardiovascular and other therapeutic applications. This document provides a comprehensive guide to the laboratory synthesis of this compound, including detailed experimental protocols, quantitative data, and a visualization of its proposed mechanism of action. The synthesis is based on established methods for the construction of the aporphine core, involving a biomimetic approach from a substituted tetrahydroisoquinoline precursor.
Introduction
Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system. Their wide range of pharmacological activities has spurred significant interest in their total synthesis. The synthesis of the aporphine core is a key challenge, with strategies often mimicking the biosynthetic pathway which involves the oxidative cyclization of a benzyltetrahydroisoquinoline precursor. One of the classical and effective methods for achieving this transformation is the Pschorr cyclization, which proceeds via an intramolecular arylation of a diazonium salt. This protocol details a synthetic route to this compound, providing researchers with the necessary information to produce this valuable compound for further investigation.
Data Presentation
Table 1: Summary of Key Reaction Steps and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bischler-Napieralski Cyclization | 3,4-Dimethoxyphenethylamine (B193588), 3,4-Methylenedioxyphenylacetyl chloride, POCl₃ | Toluene | Reflux | 2 | ~85 |
| 2 | Reduction of Dihydroisoquinoline | NaBH₄ | Methanol (B129727) | 0 to RT | 2 | ~90 |
| 3 | N-Methylation | HCHO, HCOOH | N/A | 100 | 2 | ~95 |
| 4 | Nitration | HNO₃ | Acetic Acid | 0 | 1 | ~70 |
| 5 | Reduction of Nitro Group | H₂, Pd/C | Ethanol | RT | 4 | ~98 |
| 6 | Pschorr Cyclization | NaNO₂, HCl, Copper powder | Water, Acetone (B3395972) | 0 to 70 | 3 | ~40 |
| 7 | O-Methylation | CH₂N₂ or (CH₃)₂SO₄, K₂CO₃ | Ether or Acetone | RT | 24 | ~90 |
Note: Yields are approximate and can vary based on experimental conditions and scale.
Experimental Protocols
Step 1: Synthesis of 1-(3,4-Methylenedioxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dry toluene, add 3,4-methylenedioxyphenylacetyl chloride (1.1 eq).
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise.
-
Reflux the mixture for an additional 2 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice and basify with a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel (eluent: chloroform (B151607)/methanol gradient).
Step 2: Synthesis of 1-(3,4-Methylenedioxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the crude dihydroisoquinoline from Step 1 in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline.
-
Purify by column chromatography on silica gel (eluent: chloroform/methanol gradient).
Step 3: Synthesis of (±)-Reticuline (N-Methyl-1-(3,4-Methylenedioxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
-
To the purified tetrahydroisoquinoline from Step 2, add formaldehyde (B43269) (37% aqueous solution, 1.2 eq) and formic acid (1.2 eq).
-
Heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture and dilute with water.
-
Basify with a saturated sodium bicarbonate solution and extract with chloroform (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-methylated product.
Step 4: Nitration of (±)-Reticuline
-
Dissolve the N-methylated product from Step 3 in glacial acetic acid and cool to 0 °C.
-
Add a solution of concentrated nitric acid in acetic acid dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Pour the reaction mixture onto ice and neutralize with ammonium hydroxide.
-
Extract the product with chloroform, wash with water, dry over anhydrous sodium sulfate, and concentrate to give the crude nitro-derivative.
Step 5: Reduction of the Nitro Group
-
Dissolve the nitro-derivative from Step 4 in ethanol.
-
Add a catalytic amount of 10% Palladium on charcoal (Pd/C).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) for 4 hours.
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate to obtain the amino-derivative.
Step 6: Pschorr Cyclization to form (±)-Cassythine
-
Dissolve the amino-derivative from Step 5 in a mixture of acetone and 6N hydrochloric acid.
-
Cool the solution to 0 °C and add an aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a suspension of copper powder (catalytic amount) in water.
-
Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (50-70 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and filter to remove the copper powder.
-
Make the filtrate alkaline with ammonium hydroxide.
-
Extract the aqueous solution with chloroform (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (±)-cassythine.
Step 7: O-Methylation to form (±)-O-Methylcassythine (Ocoteine)
-
Dissolve (±)-cassythine from Step 6 in a suitable solvent such as diethyl ether or acetone.
-
Add an excess of diazomethane (B1218177) in ether or dimethyl sulfate (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain (±)-O-Methylcassythine.
Visualization of Synthesis and Biological Pathway
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway of this compound
This compound acts as a selective antagonist of the alpha-1 adrenergic receptor. This G-protein coupled receptor (GPCR) is primarily involved in smooth muscle contraction.
Caption: this compound's antagonism of the α1-adrenergic receptor pathway.
Application Notes and Protocols for the Quantification of O-Methylcassythine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylcassythine is an aporphine (B1220529) alkaloid found in the parasitic plant Cassytha filiformis, a species with a history of use in traditional medicine. The pharmacological interest in aporphine alkaloids necessitates robust and reliable analytical methods for their quantification in various matrices, including plant material and biological fluids. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its sensitivity and selectivity. The methodologies described herein are based on established analytical strategies for related aporphine alkaloids, ensuring a high probability of successful implementation.
Analytical Methods
The primary recommended technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers superior sensitivity and selectivity compared to other methods like HPLC-UV, which is particularly important when dealing with complex sample matrices.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method is ideal for the selective and sensitive quantification of this compound in complex mixtures such as plant extracts.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC-MS/MS method for this compound, based on data from the closely related aporphine alkaloid, cassythine, and other similar compounds.[1][2]
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 15 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 20 µg/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Sample Preparation from Cassytha filiformis
This protocol details the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered Cassytha filiformis plant material
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (glacial)
-
Dichloromethane (B109758) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Ammonia (B1221849) solution (25%)
-
0.45 µm membrane filters
Procedure:
-
Weigh 50 g of dried and powdered Cassytha filiformis material.
-
Macerate the plant material four times with 250 mL of methanol acidified with 1% acetic acid at 50°C in a refluxing water bath for 1 hour for each maceration.
-
Between each maceration, filter the residue and wash with 50 mL of the same solvent.
-
Combine the extracts and concentrate under reduced pressure.
-
Dissolve the residue in 400 mL of an aqueous solution acidified with 1% acetic acid and filter.
-
Wash the filtrate three times with 150 mL of ether.
-
Alkalinize the aqueous phase to pH 11 with a 25% ammonia solution and extract it three times with 200 mL of dichloromethane.
-
Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Dissolve a known amount of the residue in methanol to a final concentration suitable for HPLC-MS/MS analysis (e.g., 1 mg/mL).
-
Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.
Protocol 2: HPLC-MS/MS Quantification of this compound
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | RP-select B (5 µm, 250 x 4.6 mm) or equivalent C18 column |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) acetate, adjusted to pH 3 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-5 min: 5% B; 5-31 min: 10% B; 31-40 min: 10% B; 40-45 min: 15% B; 45-74 min: 20% B; 74-79 min: 40% B; 79-81 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Mass Spectrometry Conditions:
Based on the molecular weight of this compound (355.38 g/mol ) and the known fragmentation patterns of aporphine alkaloids, the following MS/MS parameters are proposed.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 356.4 |
| Product Ions (Proposed) | To be determined by infusion of a standard. Likely fragments include losses of CH₃, OCH₃, and portions of the isoquinoline (B145761) structure. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Visualizations
Experimental Workflow
Experimental workflow for this compound quantification.
Logical Relationship for Quantification
Logical relationship for the quantification of this compound.
References
Application Notes and Protocols for the Study of O-Methylcassythine at Nicotinic Acetylcholine Receptors
Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals no published studies specifically investigating the interaction of O-Methylcassythine with nicotinic acetylcholine (B1216132) receptors (nAChRs). The following application notes and protocols are therefore provided as a generalized framework for researchers and drug development professionals interested in exploring the potential effects of this aporphine (B1220529) alkaloid on nAChR function. The methodologies described are based on standard practices for characterizing novel ligands at nAChRs and are intended to serve as a guide for initiating such research.
Introduction
This compound is an aporphine alkaloid isolated from the parasitic plant Cassytha filiformis. While its primary reported activity is vasodilation, its structural similarity to other aporphine alkaloids that have been shown to interact with nicotinic acetylcholine receptors suggests a potential for similar activity. Aporphine metho salts, for instance, have demonstrated the ability to displace radioligands from and inhibit the function of α7 and α4β2 nAChR subtypes, indicating that this chemical class can modulate nAChR activity.
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, making them a key target for drug discovery. The investigation of novel compounds like this compound for nAChR modulatory activity could uncover new therapeutic leads.
These application notes provide a roadmap for the systematic evaluation of this compound's potential effects on nAChRs, from initial screening to more detailed mechanistic studies.
Data Presentation: Hypothetical Quantitative Data
Should this compound show activity at nAChRs, the following tables provide a template for presenting the quantitative data obtained from various assays.
Table 1: Radioligand Binding Affinity of this compound at Human nAChR Subtypes
| nAChR Subtype | Radioligand | This compound Ki (μM) |
| α7 | [125I]α-Bungarotoxin | Data to be determined |
| α4β2 | [3H]Epibatidine | Data to be determined |
| α3β4 | [3H]Epibatidine | Data to be determined |
| Muscle-type (α1)2βγδ | [125I]α-Bungarotoxin | Data to be determined |
Ki represents the inhibitory constant and is a measure of the compound's binding affinity. Lower values indicate higher affinity.
Table 2: Functional Activity of this compound at Human nAChR Subtypes (Electrophysiology)
| nAChR Subtype | Assay Type | Agonist EC50 (μM) | Antagonist IC50 (μM) | Allosteric Modulation (Fold Potentiation) |
| α7 | Two-Electrode Voltage Clamp (Xenopus Oocytes) | Data to be determined | Data to be determined | Data to be determined |
| α4β2 | Patch Clamp (HEK-293 cells) | Data to be determined | Data to be determined | Data to be determined |
| α3β4 | Patch Clamp (HEK-293 cells) | Data to be determined | Data to be determined | Data to be determined |
EC50 is the concentration of an agonist that gives a half-maximal response. IC50 is the concentration of an antagonist that causes half-maximal inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with nAChRs.
Protocol 1: Radioligand Binding Assays
This protocol determines the binding affinity of this compound for various nAChR subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound at specific nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK-293 cells stably expressing human α7 or α4β2 nAChRs).
-
Radioligand specific for the nAChR subtype (e.g., [125I]α-Bungarotoxin for α7, [3H]Epibatidine for α4β2).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 1 mM nicotine (B1678760) or 1 µM epibatidine).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound dilution or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol assesses the functional effect (agonist, antagonist, or allosteric modulator) of this compound on nAChRs expressed in Xenopus oocytes.
Objective: To characterize the functional properties of this compound at specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
Oocyte injection setup.
-
TEVC recording setup with amplifier, data acquisition system, and perfusion system.
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5).
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution.
Procedure:
-
Inject oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist activity: Perfuse the oocyte with increasing concentrations of this compound and record any induced currents.
-
Antagonist activity: Perfuse the oocyte with a concentration of ACh that elicits a submaximal response (e.g., EC20). Once a stable response is achieved, co-apply increasing concentrations of this compound with ACh and measure the inhibition of the ACh-evoked current.
-
Allosteric modulation: Co-apply a low concentration of this compound with a range of ACh concentrations to determine if it potentiates or inhibits the ACh response and shifts the ACh concentration-response curve.
-
Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Visualizations
The following diagrams illustrate the experimental workflow for characterizing a novel compound and a hypothetical signaling pathway involving nAChRs.
Caption: Experimental workflow for characterizing a novel nAChR ligand.
Caption: Hypothetical nAChR-mediated signaling pathway.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the investigation of this compound's potential interaction with nicotinic acetylcholine receptors. While no direct evidence currently exists for such an interaction, the structural class of this compound warrants further exploration. A systematic approach, beginning with binding and functional screening assays, followed by detailed electrophysiological characterization and in vivo studies, will be necessary to elucidate any potential modulatory effects and therapeutic potential of this compound at nAChRs.
Application Notes and Protocols for In Vitro Evaluation of O-Methylcassythine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylcassythine is a compound of interest for potential therapeutic applications. These application notes provide a comprehensive guide for the initial in vitro screening of this compound to elucidate its biological activities. The following protocols are designed to assess its cytotoxic and anti-inflammatory properties, common starting points for the evaluation of novel natural products. The detailed methodologies, data presentation formats, and pathway diagrams are intended to ensure robust and reproducible preliminary studies.
Preliminary Handling and Preparation of this compound
Prior to conducting any in vitro assays, it is critical to determine the solubility and stability of this compound.
Protocol 1: Solubility and Stock Solution Preparation
-
Solubility Testing: Test the solubility of this compound in various biocompatible solvents, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and sterile phosphate-buffered saline (PBS).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent (typically DMSO).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).
Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the concentration range at which this compound may exert biological effects without causing significant cell death.[1][2][3][4]
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantitatively measures the release of the stable, cytosolic lactate dehydrogenase enzyme from damaged cells.[4]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Data Presentation: Cytotoxicity
Summarize the results of the cytotoxicity assays in a clear and structured table.
| Concentration (µM) | % Cell Viability (MTT Assay, 48h) | % Cytotoxicity (LDH Assay, 48h) |
| Vehicle Control | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.1 | 98.5 ± 4.8 | 3.5 ± 1.1 |
| 1 | 95.2 ± 6.1 | 5.8 ± 1.5 |
| 10 | 80.7 ± 7.3 | 15.4 ± 2.3 |
| 50 | 55.1 ± 6.9 | 40.2 ± 3.9 |
| 100 | 25.3 ± 4.5 | 70.6 ± 5.1 |
| Positive Control | 10.2 ± 2.1 | 95.8 ± 3.2 |
Anti-inflammatory Assays
These assays will help determine if this compound can modulate inflammatory responses in vitro. Common assays include the measurement of nitric oxide (NO) production and the inhibition of protein denaturation.[6][7][8][9]
Protocol 4: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known inhibitor of NO production like L-NAME).
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and incubating for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.
Protocol 5: Inhibition of Protein Denaturation Assay
This assay evaluates the ability of a substance to inhibit the denaturation of proteins, a process implicated in inflammation.[6][7][9]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of this compound at various concentrations, 0.5 mL of 1% w/v bovine serum albumin (BSA) in PBS, and 4.5 mL of PBS. A control group with no this compound should be included.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. A known anti-inflammatory drug like diclofenac (B195802) sodium can be used as a positive control.
Data Presentation: Anti-inflammatory Activity
Present the quantitative data from the anti-inflammatory assays in a structured table.
| Treatment | Concentration (µM) | % NO Inhibition | % Inhibition of Protein Denaturation |
| Vehicle Control | - | 0 ± 2.5 | 0 ± 3.1 |
| This compound | 1 | 10.2 ± 3.1 | 15.8 ± 4.2 |
| 10 | 35.7 ± 4.5 | 40.1 ± 5.5 | |
| 50 | 65.4 ± 6.2 | 72.9 ± 6.8 | |
| 100 | 80.1 ± 5.8 | 85.3 ± 7.1 | |
| Positive Control | Varies | 95.3 ± 3.9 | 92.4 ± 4.6 |
Signaling Pathway Analysis
To investigate the potential mechanism of action, Western blotting can be employed to assess the effect of this compound on key signaling pathways, such as the NF-κB pathway, which is central to inflammation.
Protocol 6: Western Blotting for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat them with this compound with or without LPS stimulation as described in the NO production assay.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the in vitro evaluation of this compound.
NF-κB Signaling Pathway
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bbrc.in [bbrc.in]
Application Note: Determination of O-Methylcassythine Dose-Response Curve and Apoptotic Effects in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Methylcassythine is a compound of interest for its potential therapeutic applications. This document provides a detailed protocol for determining its dose-response curve and elucidating its mechanism of action in a cancer cell line. The following protocols outline the use of a colorimetric MTT assay to assess cell viability and Western blotting to investigate the induction of apoptosis. These experiments are crucial for establishing the cytotoxic potential and the molecular pathways affected by this compound, providing a foundation for further preclinical development.
Experimental Protocols
Cell Viability Assay using MTT
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1][2]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
Protocol:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells, count them, and dilute to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[3][4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.[6][7][8]
-
Western Blot Analysis of Apoptotic Markers
This protocol is designed to investigate the effect of this compound on the expression of key apoptotic proteins. Western blotting allows for the detection and quantification of specific proteins in a complex mixture.[9] Key markers for apoptosis include cleaved caspases (e.g., Caspase-3) and cleaved PARP.[9][10][11]
Materials:
-
HeLa cells
-
This compound
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Table 1: Dose-Response of this compound on HeLa Cell Viability
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.05 | 0.06 | 84.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 50 | 0.25 | 0.03 | 20.0 |
| 100 | 0.10 | 0.02 | 8.0 |
| IC50 (µM) | ~10 |
Table 2: Quantification of Apoptotic Markers by Western Blot
| Treatment | Cleaved Caspase-3 / Total Caspase-3 (Fold Change) | Cleaved PARP / Total PARP (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (5 µM) | 2.5 | 2.1 |
| This compound (10 µM) | 4.8 | 4.2 |
| This compound (20 µM) | 7.2 | 6.8 |
Visualizations
Caption: Experimental workflow for determining the dose-response curve and apoptotic effects of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for O-Methylcassythine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylcassythine, also known as N-methyllaurotetanine, is an aporphine (B1220529) alkaloid with the CAS Registry Number 2169-44-0.[1][2] Aporphine alkaloids are a large group of isoquinoline (B145761) alkaloids found in various plant families and are of significant interest due to their diverse and potent biological activities.[3][4] This document provides essential guidelines for the handling, storage, and application of this compound in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for proper handling, storage, and preparation of experimental solutions.
| Property | Value | Source |
| Synonyms | N-methyllaurotetanine, Lauroscholtzine, Rogersine, (+)-N-Methyllaurotetanine | [1] |
| CAS Number | 2169-44-0 | |
| Molecular Formula | C₂₀H₂₃NO₄ | |
| Molecular Weight | 341.40 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | 158-159 °C | |
| Solubility | Data not readily available. As a general guideline for aporphine alkaloids, solubility in organic solvents such as DMSO, ethanol, and chloroform (B151607) is expected. Aqueous solubility is likely to be low. | |
| Stability | Data not readily available. It is recommended to protect from light and moisture to prevent degradation. |
Handling and Storage Guidelines
3.1. Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from accidental splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder outside of a fume hood, a NIOSH-approved respirator is recommended.
3.2. Handling
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form or preparing stock solutions.
-
Avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Weigh the compound in a contained environment to minimize dust dispersion.
3.3. Storage
-
Short-term Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator at 4°C is suitable for short-term storage.
-
Long-term Storage: For long-term storage, it is recommended to store the compound at -20°C.
-
Solution Storage: If stock solutions are prepared, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect solutions from light.
Experimental Protocols
The following are generalized protocols for experiments where this compound may be utilized, based on methodologies for similar aporphine alkaloids. Researchers should optimize these protocols for their specific experimental setup.
4.1. Preparation of Stock Solutions
-
Equilibrate the vial containing this compound to room temperature before opening.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C.
4.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cancer cells (e.g., K-562, KG-1) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add the desired concentrations to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
4.3. Apoptosis Analysis by Flow Cytometry
This protocol can be used to determine if this compound induces apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations (viable, early apoptotic, late apoptotic, and necrotic).
Potential Biological Activities and Signaling Pathways
Aporphine alkaloids have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Some studies suggest that these compounds can modulate key cellular signaling pathways.
5.1. Anticancer Activity
Many aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.
5.2. Modulation of Signaling Pathways
Research on related aporphine alkaloids suggests potential involvement in the modulation of critical signaling pathways such as:
-
AMPK Pathway: Some aporphine alkaloids have been shown to activate AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis and may be a target for metabolic diseases.
-
Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some natural compounds, including certain alkaloids, have been found to regulate the Akt/mTOR signaling cascade.
Visualizations
6.1. General Workflow for Aporphine Alkaloid Research
The following diagram illustrates a general workflow for the extraction, isolation, and biological evaluation of aporphine alkaloids like this compound from a natural source.
6.2. Potential Signaling Pathway Modulation
The diagram below depicts a simplified representation of the Akt/mTOR signaling pathway, which may be a target for aporphine alkaloids.
References
- 1. N-Methyllaurotetanine | C20H23NO4 | CID 16573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyllaurotetanine [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
O-Methylcassythine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylcassythine is an aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. Aporphine alkaloids are a large class of isoquinoline (B145761) alkaloids known for their diverse and potent biological activities, making them a subject of interest in pharmacology and drug development. This compound has demonstrated vasodilator activity and, like other aporphine alkaloids, is presumed to possess cytotoxic properties. This document provides essential safety precautions, handling protocols, and experimental guidelines for researchers working with this compound and related aporphine alkaloids. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, the safety information provided is based on data for structurally similar and well-studied aporphine alkaloids, such as boldine (B1667363) and glaucine (B1671577), as well as general guidelines for handling cytotoxic compounds.
Safety Precautions and Handling
This compound, as an aporphine alkaloid, should be handled with caution due to its potential cytotoxicity. The following safety precautions are based on the known hazards of related compounds and general laboratory safety standards for handling potent chemical agents.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, related aporphine alkaloids like boldine and glaucine are classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
It is prudent to assume that this compound possesses similar hazards.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves should be worn. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: When handling the solid compound or preparing solutions where aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) or a chemical fume hood should be used.
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Must be readily accessible in the laboratory.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spills and Waste Disposal
-
Spills: Small spills should be carefully cleaned up by personnel wearing appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For solid spills, carefully scoop the material to avoid creating dust and place it in a sealed container.
-
Waste Disposal: All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Quantitative Data
Quantitative data for this compound is limited. The following table summarizes cytotoxicity data for the closely related aporphine alkaloid, cassythine, also found in Cassytha filiformis. This data provides an indication of the potential biological activity of this compound.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Cassythine | Mel-5 | Cytotoxic Activity | 24.3 | [1] |
| Cassythine | HL-60 | Cytotoxic Activity | 19.9 | [1] |
Experimental Protocols
The following are generalized protocols for the extraction, isolation, and analysis of aporphine alkaloids from plant material, which can be adapted for this compound.
Extraction of Aporphine Alkaloids from Cassytha filiformis
This protocol outlines a general acid-base extraction method.
Materials:
-
Dried and powdered Cassytha filiformis plant material
-
10% Acetic acid in water
-
Ammonium (B1175870) hydroxide
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Macerate the dried, powdered plant material in methanol for 24-48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in 10% acetic acid.
-
Wash the acidic solution with dichloromethane in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.
-
Make the aqueous layer basic (pH 9-10) by adding ammonium hydroxide.
-
Extract the liberated alkaloids with dichloromethane.
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.
Isolation and Purification by Column Chromatography
Materials:
-
Crude alkaloid fraction
-
Silica (B1680970) gel (for column chromatography)
-
Solvent system (e.g., a gradient of dichloromethane and methanol)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Prepare a silica gel column packed with a suitable non-polar solvent.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest (as identified by TLC) and evaporate the solvent to obtain the purified alkaloid.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HL-60)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value.
Signaling Pathways and Visualizations
Aporphine alkaloids are known to interact with various cellular signaling pathways. A significant target for many aporphine alkaloids is the dopamine (B1211576) receptor system. Additionally, their cytotoxic and anti-inflammatory effects are often mediated through pathways like NF-κB and MAPK.
Dopamine Receptor Signaling Antagonism by Aporphine Alkaloids
Many aporphine alkaloids act as antagonists at dopamine receptors, thereby inhibiting the downstream signaling cascade initiated by dopamine. The following diagram illustrates the general mechanism of dopamine D1 receptor signaling and the point of inhibition by an aporphine alkaloid.
Caption: Dopamine D1 receptor signaling pathway and its antagonism by aporphine alkaloids.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound like this compound.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
References
Application Notes and Protocols for O-Methylcassythine in Neuroscience Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
O-Methylcassythine is a naturally occurring aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for their diverse pharmacological effects on the central nervous system (CNS).[1][2] While direct research on the neuroscientific applications of this compound is limited, its structural similarity to other well-studied aporphine alkaloids suggests its potential as a valuable tool for neuroscience research. This document provides an overview of the potential applications of this compound based on the known activities of this compound class, along with detailed, hypothetical protocols for its investigation.
Aporphine alkaloids are recognized for their interactions with various CNS targets, including dopamine (B1211576) and serotonin (B10506) receptors, making them a "privileged scaffold" in the discovery of new therapeutic agents for neurological and psychiatric disorders.[1][2] Many compounds in this class exhibit antipsychotic, anticonvulsant, and neuroprotective properties.[3] For instance, apomorphine, a well-known aporphine alkaloid, is used in the treatment of Parkinson's disease due to its dopaminergic activity.[4][5] Other aporphine alkaloids have shown affinity for serotonin receptors, which are implicated in conditions such as depression and anxiety.[1][6]
These application notes aim to guide researchers in exploring the potential of this compound by providing a framework for its study based on the established neuropharmacology of related compounds.
Potential Neuroscience Research Applications
Based on the activities of the broader aporphine alkaloid class, this compound could be investigated for the following applications:
-
Modulation of Dopaminergic Systems: Aporphine alkaloids are known to interact with both D1 and D2 dopamine receptors, acting as either agonists or antagonists.[3][7] This suggests that this compound could be a useful tool for studying dopamine-related signaling in the context of Parkinson's disease, schizophrenia, and addiction.
-
Interaction with Serotonergic Pathways: Several aporphine alkaloids have been shown to bind to serotonin receptors, including 5-HT1A and 5-HT2A subtypes.[1][6][8] this compound could therefore be explored for its potential to modulate serotonergic neurotransmission, which is relevant to research on depression, anxiety, and other mood disorders.
-
Neuroprotective Effects: Some aporphine alkaloids have demonstrated neuroprotective properties.[9][10] this compound could be screened for its ability to protect neurons from various insults, such as oxidative stress or excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Anticonvulsant Activity: Certain aporphine alkaloids have been reported to possess anticonvulsant effects.[3] this compound could be evaluated in animal models of epilepsy to determine its potential as a novel anticonvulsant.
Quantitative Data of Related Aporphine Alkaloids
While specific quantitative data for this compound is not yet available, the following tables summarize the binding affinities of other aporphine alkaloids for key neuroscience targets to provide a comparative reference.
Table 1: Dopamine Receptor Binding Affinities of Aporphine Alkaloids
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Activity |
| (R)-Aporphine | D1 | 717 | Antagonist |
| D2 | 527 | Antagonist | |
| (R)-Apomorphine | D1 | - | Agonist |
| (S)-Bulbocapnine | D1 | - | Antagonist |
Data sourced from multiple studies on aporphine alkaloids.[3][7]
Table 2: Serotonin Receptor Binding Affinities of Aporphine Alkaloids
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |
| (R)-Roemerine | 5-HT2A | 62 |
| (±)-Nuciferine | 5-HT2A | 139 |
| Compound 108a | 5-HT7A | 6.5 |
Data highlights the potential for selective interaction with serotonin receptor subtypes.[6][8]
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the potential neuropharmacological properties of this compound.
Protocol 1: Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol is designed to determine the binding affinity of this compound for various dopamine and serotonin receptor subtypes.
Materials:
-
This compound
-
Cell membranes expressing human recombinant dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptors
-
Radioligands (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding competitors (e.g., haloperidol (B65202) for D2, serotonin for 5-HT)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to obtain a range of concentrations for the competition assay.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using non-linear regression analysis.
Protocol 2: In Vitro Neuroprotection Assay using Primary Neuronal Cultures
This protocol assesses the potential of this compound to protect neurons from oxidative stress-induced cell death.
Materials:
-
Primary cortical or hippocampal neurons cultured from embryonic rodents
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
An agent to induce oxidative stress (e.g., hydrogen peroxide (H2O2) or glutamate)
-
Cell viability assay reagents (e.g., MTT or LDH assay kit)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Plate primary neurons in 96-well plates and culture for 7-10 days to allow for maturation.
-
Prepare various concentrations of this compound in the culture medium.
-
Pre-treat the neurons with the different concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Introduce the oxidative stress-inducing agent (e.g., H2O2) to the wells, excluding the control wells.
-
Incubate for a duration known to induce significant cell death (e.g., 24 hours).
-
Assess cell viability using a standard method such as the MTT assay. Add MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the neuroprotective effect of this compound.
Visualizations
Hypothetical Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by this compound based on its classification as an aporphine alkaloid.
Caption: Potential Dopamine D1 Receptor Agonist Pathway for this compound.
Caption: Potential Dopamine D2 Receptor Antagonist Pathway for this compound.
Caption: Potential Serotonin 5-HT2A Receptor Signaling Pathway for this compound.
Experimental Workflow
The following diagram outlines a logical workflow for the initial screening and characterization of this compound in a neuroscience research setting.
Caption: Experimental Workflow for a Neuroscience-focused Investigation of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aporphine - Wikipedia [en.wikipedia.org]
- 4. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: O-Methylcassythine Stability and Degradation
Welcome to the technical support center for O-Methylcassythine. This resource provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues and understanding the degradation profile of this compound. The following troubleshooting guides and FAQs are designed to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows decreasing purity over time under standard storage conditions. What are the likely causes?
A1: Gradual degradation of this compound can occur under standard storage conditions due to several factors, including sensitivity to light, temperature fluctuations, humidity, and atmospheric oxygen. As an aporphine (B1220529) alkaloid, this compound may be susceptible to oxidation and hydrolysis.[1][2][3] We recommend conducting forced degradation studies to identify the specific environmental factors that are most detrimental to the stability of your compound.
Q2: I am observing new, unexpected peaks in my chromatogram when analyzing this compound. How can I determine if these are degradation products?
A2: The appearance of new peaks in a chromatogram is a common indicator of degradation. To confirm if these are degradation products, you should perform a forced degradation study.[1][3][4] This involves subjecting a pure sample of this compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. If the new peaks in your experimental sample match the retention times of the peaks generated under stress conditions, it is highly likely they are degradation products. Further characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can help elucidate their structures.[5]
Q3: What are the initial steps to develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3] The first step is to perform forced degradation studies to generate the potential degradation products.[1][2] You would then use these stressed samples to develop a chromatographic method (e.g., HPLC) that can resolve the this compound peak from all the newly formed degradation product peaks.[6]
Q4: Are there any general predictions for the degradation pathway of an aporphine alkaloid like this compound?
A4: While specific degradation pathways for this compound are not well-documented in publicly available literature, aporphine alkaloids, in general, can be susceptible to oxidation of the phenolic groups and hydrolysis of any ester or ether linkages. Forced degradation studies are essential to determine the specific degradation pathways for this molecule.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent analytical results for this compound potency. | Sample degradation during preparation or analysis. | Prepare solutions fresh for each analysis. Use a diluent at a pH where the compound is known to be stable. |
| Rapid degradation observed under acidic or basic conditions. | This compound is labile to hydrolysis. | Neutralize the sample immediately after the stress period to prevent further degradation before analysis.[7] |
| No degradation is observed under initial stress conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the exposure time.[1] |
| More than 30% degradation is observed, making it difficult to identify primary degradation products. | The stress conditions are too harsh. | Reduce the duration of stress, lower the temperature, or use a lower concentration of the stressor. The goal is to achieve partial degradation (e.g., 5-20%) to better understand the degradation pathway.[2][4] |
| Poor resolution between this compound and its degradation peaks in chromatography. | The current analytical method is not stability-indicating. | Modify the chromatographic conditions. This may include changing the mobile phase composition, gradient, column type, or pH. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20% to allow for the identification of primary degradation products.
1. Acid Hydrolysis
-
Methodology: Dissolve this compound in a suitable solvent and add 0.1 M Hydrochloric Acid (HCl). Reflux the solution at 60°C for 30 minutes.[2] If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a longer exposure time may be used.[1] After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M Sodium Hydroxide (NaOH). Analyze the sample using a suitable chromatographic method.
2. Base Hydrolysis
-
Methodology: Dissolve this compound in a suitable solvent and add 0.1 M Sodium Hydroxide (NaOH). Reflux the solution at 60°C for 30 minutes.[2] If no degradation is seen, a higher concentration of base (e.g., 1 M NaOH) or a longer duration can be applied.[1] After the stress period, cool the solution and neutralize it with 0.1 M HCl. Analyze the resulting solution.
3. Oxidative Degradation
-
Methodology: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[6] Analyze the sample by chromatography. If needed, the concentration of H₂O₂ can be increased.
4. Thermal Degradation
-
Methodology: Place a solid sample of this compound in a temperature-controlled oven at 70°C for 48 hours.[7] Also, prepare a solution of this compound and expose it to the same conditions. Analyze both the solid and solution samples.
5. Photolytic Degradation
-
Methodology: Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample should be kept in the dark under the same temperature conditions. Analyze both the exposed and control samples.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | % Assay of this compound | Number of Degradation Products | % of Major Degradant |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 30 min | 85.2 | 2 | 8.9 (at RRT 0.85) |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 min | 79.8 | 3 | 12.3 (at RRT 0.72) |
| Oxidation | 3% H₂O₂ at RT for 24 h | 91.5 | 1 | 5.1 (at RRT 1.15) |
| Thermal (Solid) | 70°C for 48 h | 98.7 | 0 | - |
| Thermal (Solution) | 70°C for 48 h | 95.3 | 1 | 2.8 (at RRT 0.91) |
| Photolytic (Solid) | 1.2 million lux hours | 96.1 | 1 | 2.5 (at RRT 1.08) |
| Photolytic (Solution) | 1.2 million lux hours | 92.4 | 2 | 4.7 (at RRT 1.08) |
RRT = Relative Retention Time
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathway for this compound.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jidps.com [jidps.com]
- 5. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
troubleshooting O-Methylcassythine solubility problems
Welcome to the technical support center for O-Methylcassythine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that may be encountered during in-vitro and in-vivo experiments with this aporphine (B1220529) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring aporphine alkaloid. Like many other aporphine alkaloids, it is a lipophilic molecule, which often leads to poor aqueous solubility. This low solubility can be a significant hurdle in experimental settings, potentially leading to issues such as compound precipitation, inaccurate concentration measurements, and low bioavailability in cell-based assays or animal models.[1]
Q2: My this compound is precipitating out of my aqueous buffer. What are the immediate troubleshooting steps?
Precipitation is a common issue when diluting a stock solution of a poorly soluble compound into an aqueous medium.[2][3] Here are some initial steps to address this:
-
Increase Agitation: Ensure the solution is being mixed vigorously and continuously upon adding the this compound stock.[2]
-
Gentle Warming: Try warming your solution to 37°C. Increased temperature can sometimes improve solubility, but be mindful of the compound's stability at higher temperatures.[4]
-
Sonication: Use a bath sonicator to help break down precipitate and aid in dissolution.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer may enhance solubility, especially for compounds with ionizable groups.
Q3: I am using DMSO as a co-solvent, but the compound still precipitates upon dilution. What should I do?
This phenomenon, often called "crashing out," occurs when the compound is no longer soluble as the polarity of the solvent increases with the addition of the aqueous medium. Consider the following strategies:
-
Optimize DMSO Concentration: Aim for the lowest final DMSO concentration possible in your experiment, ideally below 0.5%, as higher concentrations can be cytotoxic.
-
Intermediate Dilution: Instead of diluting directly into your final aqueous buffer, perform an intermediate dilution step in a mixture of your organic solvent and the aqueous buffer.
-
Use Alternative Co-solvents: If DMSO is not effective, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be tested.
Q4: What are some advanced techniques to improve the solubility of this compound for in-vivo studies?
For in-vivo applications where bioavailability is critical, more advanced formulation strategies may be necessary:
-
Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles can improve its solubility, protect it from degradation, and enhance absorption.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the compound.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Inconsistent solubility or precipitation of this compound between experiments can lead to variability in the effective concentration, causing fluctuating results.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Ensure your protocol for dissolving and diluting this compound is consistent for every experiment.
-
Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation or cloudiness.
-
Consider Solubility-Enhancing Excipients: If the issue persists, incorporating surfactants or other excipients into your formulation may help maintain solubility.
Issue 2: Difficulty preparing a concentrated stock solution.
Possible Cause: this compound may have low solubility even in common organic solvents.
Troubleshooting Steps:
-
Test a Range of Solvents: Systematically test the solubility of this compound in a variety of organic solvents with different polarities (see table below).
-
Use a Combination of Solvents: A mixture of co-solvents can sometimes be more effective at dissolving a compound than a single solvent.
-
Apply Gentle Heat and Sonication: As mentioned previously, gentle warming and sonication can aid in the dissolution process.
Data Presentation
Table 1: Qualitative Solubility of Aporphine Alkaloids in Common Laboratory Solvents.
| Solvent | Polarity | Expected Solubility of Aporphine Alkaloids |
| Water | High | Very Low / Insoluble |
| Phosphate-Buffered Saline (PBS) | High | Very Low / Insoluble |
| Methanol | High | Sparingly Soluble to Soluble |
| Ethanol | High | Sparingly Soluble to Soluble |
| Dimethyl Sulfoxide (DMSO) | High | Soluble to Freely Soluble |
| Dichloromethane (DCM) | Medium | Soluble to Freely Soluble |
| Chloroform | Medium | Soluble to Freely Soluble |
| Ethyl Acetate | Medium | Sparingly Soluble |
| Acetone | Medium | Sparingly Soluble |
| Hexane | Low | Insoluble |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines a standard method to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., PBS pH 7.4, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant without disturbing the pellet. Dilute the supernatant with the appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
References
Technical Support Center: Optimizing Small Molecule Concentration for Cell-Based Assays
Introduction: This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of small molecule inhibitors in cell-based assays. Initial searches for "O-Methylcassythine" did not yield specific information, suggesting a potential misspelling or limited public data. Therefore, this guide is designed to be broadly applicable to a generic small molecule, referred to herein as "Inhibitor X," and can be adapted to your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new inhibitor in a cell-based assay?
A1: The optimal starting concentration for a new inhibitor is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured.[1] It is recommended to review existing literature for the inhibitor or similar compounds to determine a preliminary concentration range. If no data is available, a broad range-finding experiment is a crucial first step.[1] For inhibitors with known IC50 or Ki values from biochemical assays, a starting concentration 5 to 10 times higher than these values can be used to aim for complete inhibition of the target enzyme's activity.[1]
Q2: How should I prepare and store stock solutions of my inhibitor?
A2: Most inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a high-concentration stock solution, for instance, 10 mM, in anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C.[1] Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium.[1] It's critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1]
Q3: My inhibitor is potent in a biochemical assay but shows weak activity in my cellular assay. Why?
A3: Discrepancies between biochemical and cellular assay results are a common challenge.[1] Several factors can contribute to this, including:
-
Cellular ATP Concentration: Intracellular ATP levels are significantly higher (in the millimolar range) than the ATP concentrations typically used in biochemical assays. This high level of cellular ATP can outcompete ATP-competitive inhibitors, reducing their apparent potency.[1]
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[1]
Q4: How can I determine if my inhibitor is cytotoxic?
A4: It is essential to assess the cytotoxicity of your inhibitor to ensure that the observed effects are due to target inhibition and not simply cell death. A common method is to perform a cell viability assay, such as the MTT assay, over a range of concentrations.[2] This will help you determine the concentration range that is non-toxic to your specific cell line.
Q5: What is an IC50 value and how do I determine it?
A5: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which a specific biological or biochemical function is inhibited by 50%. It is a standard measure of a drug's potency. To determine the IC50, you would typically perform a dose-response experiment where you treat cells with a range of inhibitor concentrations and measure the biological response. The data is then plotted to generate a dose-response curve from which the IC50 value can be calculated.
Troubleshooting Guides
Issue: Inconsistent Results Between Replicate Wells
-
Potential Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Recommended Solution:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To avoid edge effects, do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media.
-
Issue: High Background Signal in the Assay
-
Potential Cause: Contamination of cell cultures, autofluorescence from the compound or media components.[3]
-
Recommended Solution:
-
Regularly check cell cultures for any signs of contamination.
-
If using a fluorescence-based assay, consider using phenol (B47542) red-free media to reduce background fluorescence.[3]
-
Run appropriate controls, including wells with media only and cells treated with vehicle (e.g., DMSO), to determine the background signal.
-
Issue: Weak or No Inhibitor Effect Observed
-
Potential Cause: Inhibitor instability, poor cell permeability, or the target is not critical for the measured endpoint in that specific cell line.
-
Recommended Solution:
-
Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.
-
Consider using a different cell line where the target pathway is known to be active and essential.
-
Use a positive control compound known to elicit the desired response to ensure the assay is working correctly.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Inhibitor X in Different Cancer Cell Lines
| Cell Line | Target Pathway | IC50 (µM) |
| MCF-7 (Breast Cancer) | PI3K/Akt | 0.5 |
| A549 (Lung Cancer) | PI3K/Akt | 1.2 |
| U87 MG (Glioblastoma) | PI3K/Akt | 0.8 |
Table 2: Cytotoxicity Profile of Inhibitor X on a Healthy Cell Line (e.g., HEK293)
| Concentration (µM) | Cell Viability (%) |
| 0.1 | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 70 |
| 100 | 45 |
Experimental Protocols
Protocol 1: Determining the IC50 Value using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare a serial dilution of Inhibitor X in the cell culture medium. Remove the existing medium from the cells and add 100 µL of the prepared Inhibitor X dilutions or control solutions to the appropriate wells.[1] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[1]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[1]
-
MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[1]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[1]
Protocol 2: Assessing Target Engagement via Western Blotting
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of Inhibitor X for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Immunoblotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the phosphorylated and total target protein, followed by incubation with the appropriate secondary antibodies.[1]
-
Detection: Visualize the protein bands using an appropriate detection method.[1]
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated target to the total target protein to assess the inhibitory effect of Inhibitor X.
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by Inhibitor X.
Caption: Workflow for determining the optimal inhibitor concentration.
Caption: Troubleshooting logic for weak or no inhibitor effect.
References
Technical Support Center: Overcoming Challenges in O-Methylcassythine Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying O-Methylcassythine, an aporphine (B1220529) alkaloid isolated from Cassytha filiformis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
A1: Researchers may face several challenges when purifying this compound, including:
-
Co-extraction of structurally similar alkaloids: Cassytha filiformis contains a variety of aporphine alkaloids, such as cassythine and dicentrine, which have similar polarities and can be difficult to separate from this compound.[1][2][3][4][5]
-
Presence of non-alkaloidal impurities: The crude extract often contains a complex mixture of other phytochemicals like flavonoids, phenols, and saponins, which can interfere with the purification process.
-
Alkaloid degradation: Aporphine alkaloids can be sensitive to changes in pH and prolonged exposure to certain solvents or temperatures, potentially leading to sample degradation and loss of yield.
-
Peak tailing in chromatography: The basic nature of the nitrogen atom in the aporphine structure can lead to strong interactions with the stationary phase (e.g., silica (B1680970) gel), resulting in poor peak shape and reduced separation efficiency.
Q2: What is a general overview of the purification strategy for this compound?
A2: A typical purification workflow for this compound involves a multi-step process that begins with extraction from the plant material, followed by a series of chromatographic separations to isolate the target compound. The general strategy includes:
-
Extraction: An initial extraction of the dried plant material with an acidified solvent to protonate the alkaloids and increase their solubility.
-
Acid-Base Liquid-Liquid Extraction: This step partitions the alkaloids from the crude extract into an acidic aqueous phase, leaving behind many non-basic impurities in the organic phase. The aqueous phase is then basified, and the free-base alkaloids are extracted back into an organic solvent.
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography, typically using silica gel, to separate this compound from other alkaloids and impurities based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for assessing purity. A pure sample should ideally show a single, sharp peak.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing a high degree of confidence in purity assessment.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the isolated compound and detect the presence of impurities.
Q4: What is the stability of this compound under typical laboratory conditions?
A4: While specific stability data for this compound is limited, aporphine alkaloids, in general, can be susceptible to degradation under certain conditions. It is advisable to:
-
Avoid prolonged exposure to strong acids or bases.
-
Store purified this compound in a cool, dark place, preferably under an inert atmosphere, to prevent oxidation.
-
Minimize the time the compound spends in solution, especially in chlorinated solvents, which can sometimes contain acidic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of crude alkaloid extract | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area for extraction. - Increase the extraction time or perform multiple extractions. - Optimize the acidity of the extraction solvent (a slightly acidic condition, e.g., with 1% acetic acid in methanol (B129727), is often effective). |
| Inefficient acid-base partitioning. | - Ensure the pH of the aqueous phase is sufficiently acidic (pH 2-3) during the initial acid extraction to fully protonate the alkaloids. - Ensure the pH is sufficiently basic (pH 9-10) before back-extracting the free-base alkaloids into the organic solvent. - Perform multiple extractions at each stage to ensure complete transfer of the alkaloids. | |
| Poor separation in column chromatography | Inappropriate solvent system. | - Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. Test various combinations of non-polar and polar solvents (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol). - Consider adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) (e.g., 0.1-1%) to the eluent to reduce peak tailing. |
| Column overloading. | - As a general rule, the amount of crude extract loaded onto the column should not exceed 1-5% of the weight of the stationary phase. | |
| Co-elution of closely related alkaloids. | - Use a shallower solvent gradient during elution to improve the resolution between compounds with similar polarities. - Consider using a different stationary phase, such as alumina, or a different chromatographic technique like counter-current chromatography.[6] | |
| Peak tailing in HPLC | Strong interaction between the basic alkaloid and residual acidic silanol (B1196071) groups on the C18 column. | - Add a basic modifier, such as triethylamine or formic acid, to the mobile phase to improve peak shape. A mobile phase containing acetonitrile (B52724), water, and triethylamine has been shown to be effective for aporphine alkaloid analysis.[6] |
| Sample degradation during purification | Sensitivity to acidic conditions on silica gel. | - Neutralize the silica gel before use by washing it with a solvent containing a small amount of a base like triethylamine. - Minimize the time the sample is on the column. |
| Oxidation or light sensitivity. | - Handle the sample in a way that minimizes exposure to light and air. Use amber-colored glassware and consider working under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Extraction and Acid-Base Partitioning of this compound
This protocol describes the initial extraction of alkaloids from Cassytha filiformis and their separation from non-basic compounds.
Materials:
-
Dried and powdered Cassytha filiformis plant material
-
Methanol
-
1% Acetic acid in methanol
-
Dichloromethane
-
2M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Macerate the powdered plant material in a 1% acetic acid in methanol solution (1:10 w/v) for 24-48 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Dissolve the crude extract in dichloromethane and wash it with a 2M HCl solution. The protonated alkaloids will move to the aqueous layer.
-
Separate the aqueous layer and wash the organic layer two more times with 2M HCl. Combine all aqueous extracts.
-
Basify the combined aqueous extracts to a pH of 9-10 with 2M NaOH or ammonium hydroxide.
-
Extract the free-base alkaloids from the basified aqueous solution with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines a general procedure for the initial purification of this compound from the crude alkaloid extract.
Materials:
-
Crude alkaloid extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents for elution (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional)
-
TLC plates and developing chamber
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane or a mixture of hexane and a small amount of ethyl acetate). Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial eluting solvent and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent. Gradually increase the polarity of the eluting solvent (gradient elution). A common gradient for aporphine alkaloids is a step-wise increase in the percentage of ethyl acetate in hexane, followed by the introduction of methanol in dichloromethane. A small amount of triethylamine (0.1%) can be added to the solvent system to improve peak shape.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent.
-
Pooling and Concentration: Combine the fractions that contain pure this compound and evaporate the solvent to obtain the partially purified compound.
Protocol 3: High-Purity Purification by Preparative HPLC
This protocol describes the final purification of this compound to achieve high purity.
Materials:
-
Partially purified this compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Trifluoroacetic acid (TFA) or formic acid (optional)
-
Preparative C18 HPLC column
-
HPLC system with a UV detector and fraction collector
-
Vials for fraction collection
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Column: A preparative reverse-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase for aporphine alkaloids is a gradient of acetonitrile and water, often with a small amount of an acid modifier like 0.1% TFA or formic acid to improve peak shape.
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 20-30%) and gradually increase it over the course of the run to elute the compounds.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: Monitor the elution at a wavelength where this compound has strong UV absorbance (typically around 280 nm and 310 nm).
-
-
Injection and Fraction Collection: Inject the sample onto the column and begin the run. Collect the fractions corresponding to the this compound peak using a fraction collector.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation) to obtain the highly purified this compound.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification problems.
References
- 1. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. rdswxb.hainanu.edu.cn [rdswxb.hainanu.edu.cn]
- 4. Vasorelaxing alkaloids and flavonoids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical constituents from Cassytha filiformis II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Methylcassythine Experimental Protocols
Welcome to the technical support center for O-Methylcassythine and related aporphine (B1220529) alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an aporphine alkaloid that can be isolated from the parasitic plant Cassytha filiformis (Lauraceae). Alkaloids from this plant have been reported to possess several biological activities, including:
-
Vasorelaxant effects: Certain aporphine alkaloids from Cassytha filiformis, such as cassythine, have demonstrated potent vasorelaxing effects on rat aortic preparations.[1][2]
-
Antitrypanosomal activity: Alkaloid extracts and major aporphine constituents from Cassytha filiformis, including cassythine, have shown in vitro activity against Trypanosoma brucei brucei.[3]
-
Cytotoxic activity: Alkaloids from Cassytha filiformis have exhibited cytotoxic properties against cancer cell lines.[3][4]
Q2: What are the general steps for isolating this compound from Cassytha filiformis?
The general procedure for isolating aporphine alkaloids like this compound from Cassytha filiformis involves extraction, partitioning, and chromatographic purification. A typical workflow is outlined below.
Experimental Workflow for Aporphine Alkaloid Isolation
Caption: General workflow for the isolation and purification of this compound.
Q3: Are there any known signaling pathways affected by this compound?
Specific signaling pathways for this compound have not been extensively detailed in the available literature. However, related aporphine alkaloids from Cassytha filiformis have been suggested to exert their cytotoxic effects through mechanisms involving DNA interaction. Studies have indicated that compounds like actinodaphnine, cassythine, and dicentrine (B1670447) can act as DNA intercalating agents and interfere with the catalytic activity of topoisomerases. This interference can lead to DNA damage, cell cycle arrest, and ultimately apoptosis.
Potential Mechanism of Cytotoxicity
Caption: Hypothesized cytotoxic mechanism of aporphine alkaloids.
Troubleshooting Guides
Extraction and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude alkaloid extract. | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Use a suitable solvent system. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction. - Employ exhaustive extraction techniques such as Soxhlet extraction or repeated maceration. |
| Poor separation of alkaloids during partitioning. | Incorrect pH adjustment. | - Carefully adjust the pH of the aqueous solution during acid-base partitioning. Ensure the solution is sufficiently acidic (pH 2-3) to protonate the alkaloids and move them to the aqueous phase, and then sufficiently basic (pH 9-10) to deprotonate them for extraction into an organic solvent. |
| Co-elution of compounds during chromatography. | Inappropriate stationary or mobile phase. | - Optimize the chromatographic conditions. For column chromatography, try different solvent systems with varying polarities. - For High-Performance Liquid Chromatography (HPLC), experiment with different columns (e.g., C18, silica) and mobile phase compositions. A gradient elution may provide better separation. |
| Degradation of the compound. | Instability of the alkaloid. | - Avoid excessive heat and exposure to light during the extraction and purification process. Use rotary evaporation at low temperatures. - Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). |
Biological Assays
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in cytotoxicity assays (e.g., MTT, AlamarBlue). | Cell seeding density variability. | - Ensure a uniform single-cell suspension before seeding plates. - Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Compound precipitation in media. | - Check the solubility of this compound in the cell culture medium. - Use a suitable solvent (e.g., DMSO) to prepare a stock solution and ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically <0.5%). | |
| High background in vasorelaxation assays. | Issues with the organ bath setup. | - Ensure proper calibration and equilibration of the force transducer. - Maintain a constant temperature and oxygenation of the Krebs-Henseleit solution. |
| Irreproducible IC50 values. | Inaccurate serial dilutions. | - Prepare fresh serial dilutions of the compound for each experiment. - Use calibrated pipettes and ensure thorough mixing at each dilution step. |
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of aporphine alkaloids isolated from Cassytha filiformis.
Table 1: Vasorelaxant Activity of Cassytha filiformis Alkaloids
| Compound | IC50 (µM) |
| Cassythic acid | 0.08 |
| Cassythine | 2.48 |
| Neolitsine | 0.23 |
| Dicentrine | 0.51 |
| Isofiliformine | 16.50 |
| (-)-O-methylflavinatine | 32.81 |
| Data from precontracted rat aortic preparations. |
Table 2: In Vitro Cytotoxicity and Antitrypanosomal Activity
| Compound/Extract | Activity | IC50 |
| Alkaloid Extract | Antitrypanosomal (T. brucei) | 2.2 µg/mL |
| Actinodaphnine | Antitrypanosomal (T. brucei) | ~15 µM |
| Cassythine | Antitrypanosomal (T. brucei) | ~15 µM |
| Dicentrine | Antitrypanosomal (T. brucei) | ~3 µM |
| Glaucine | Cytotoxicity (HeLa cells) | 8.2 µM |
| Data from in vitro assays. |
Detailed Experimental Protocols
Protocol 1: General Extraction of Aporphine Alkaloids
-
Milling and Extraction: Air-dried and powdered whole plant material of Cassytha filiformis is extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.
-
Acid-Base Partitioning: The residue is suspended in 3% HCl and partitioned with chloroform (B151607) to remove non-alkaloidal compounds. The acidic aqueous layer is then basified with ammonia (B1221849) to pH 9-10 and extracted with chloroform.
-
Crude Alkaloid Fraction: The chloroform extract containing the free alkaloids is concentrated to yield the crude alkaloid mixture.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) and incubated for another 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Protocol 3: Vasorelaxation Assay
-
Aortic Ring Preparation: Thoracic aortas are isolated from rats, and aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
Pre-contraction: The aortic rings are pre-contracted with phenylephrine (B352888) or KCl.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Recording: The isometric tension is recorded, and the relaxation response is expressed as a percentage of the pre-contraction. IC50 values are then calculated.
References
- 1. Vasorelaxing alkaloids and flavonoids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing off-target effects of O-Methylcassythine
Disclaimer: The following information is provided for illustrative purposes, as "O-Methylcassythine" appears to be a hypothetical compound. The principles and methodologies described are based on general strategies for minimizing off-target effects of small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a drug or compound, in this case, this compound, with cellular components other than its intended target. These interactions can lead to unforeseen biological consequences, cellular toxicity, or misinterpretation of experimental results. Minimizing off-target effects is crucial to ensure that the observed phenotype is a direct result of modulating the intended target.
Q2: How can I minimize the off-target effects of this compound in my experiments?
A2: Several strategies can be employed to minimize off-target effects. These include careful dose-response studies to use the lowest effective concentration, utilizing structurally unrelated inhibitors to confirm phenotypes, and employing genetic methods like siRNA or CRISPR to validate the on-target effect.
Q3: What are the known off-target signaling pathways affected by this compound?
A3: As this compound is a hypothetical compound, its specific off-target pathways are unknown. However, small molecule inhibitors often exhibit off-target activity on kinases with similar ATP-binding pockets or other proteins with structural homology to the intended target. It is crucial to perform profiling studies, such as broad-spectrum kinase screens, to identify potential off-target interactions for your specific experimental system.
Q4: Is combination therapy a viable strategy to reduce this compound's off-target effects?
A4: Yes, combination therapy can be a valuable approach. By combining this compound with a second agent that targets a parallel or downstream pathway, it may be possible to use a lower concentration of this compound, thereby reducing the likelihood of off-target effects while still achieving the desired biological outcome.[1][2][3]
Troubleshooting Guide
Issue 1: I am observing a high degree of cytotoxicity in my cell line, even at low concentrations of this compound.
-
Question: Could this be an off-target effect?
-
Answer: Yes, significant cytotoxicity, especially at concentrations where the on-target effect is not yet maximal, can be indicative of off-target activity.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for your on-target effect and the CC50 (cytotoxic concentration 50%). A narrow therapeutic window may suggest off-target toxicity.
-
Use a structurally unrelated inhibitor: Treat cells with another inhibitor of the same target that has a different chemical scaffold. If the cytotoxicity is not observed with the second inhibitor, it is likely an off-target effect of this compound.
-
Rescue experiment: If possible, overexpress a resistant mutant of the intended target. If the cells remain sensitive to this compound-induced toxicity, the effect is likely off-target.
-
Issue 2: The phenotypic effect of this compound in my assay is inconsistent.
-
Question: Why am I seeing variable results between experiments?
-
Answer: Inconsistent results can arise from experimental variability or from complex off-target effects that are sensitive to minor changes in cell culture conditions.
-
Troubleshooting Steps:
-
Strictly control experimental parameters: Ensure consistency in cell density, passage number, and media composition.
-
Titrate the dose: Perform experiments across a range of this compound concentrations to identify a concentration that gives a robust and reproducible on-target effect with minimal variability.
-
Validate with a secondary assay: Use an orthogonal assay to measure the on-target effect and confirm that the observed phenotype correlates with target engagement.
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on On-Target and Off-Target Kinase Activity
| This compound (nM) | On-Target Kinase X Inhibition (%) | Off-Target Kinase Y Inhibition (%) |
| 1 | 25 | 2 |
| 10 | 55 | 8 |
| 100 | 92 | 35 |
| 1000 | 98 | 78 |
Table 2: Effect of this compound as Monotherapy vs. Combination Therapy on Cell Proliferation
| Treatment | Concentration (nM) | Cell Proliferation Inhibition (%) |
| This compound | 100 | 50 |
| Agent B | 50 | 20 |
| This compound + Agent B | 50 + 25 | 65 |
Experimental Protocols
Protocol: Kinase Profiling to Identify Off-Target Effects
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for the assay.
-
Kinase Panel Selection: Choose a commercially available kinase panel that provides broad coverage of the human kinome.
-
Assay Performance:
-
The assay is typically performed in a multi-well plate format.
-
Each well will contain a specific kinase, its substrate, ATP, and the appropriate buffer.
-
Add this compound at various concentrations to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinases.
-
-
Signal Detection:
-
Stop the reaction and measure the amount of substrate phosphorylation. This is often done using methods like radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 for each kinase.
-
Identify any kinases that are significantly inhibited at concentrations close to the on-target IC50 as potential off-targets.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Relationship between dose, on-target, and off-target effects.
References
- 1. Combination therapy strengthens T cells in melanoma pre-clinical study | MD Anderson Cancer Center [mdanderson.org]
- 2. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Therapy as a Promising Way to Fight Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
addressing O-Methylcassythine instability in solution
Welcome to the technical support center for O-Methylcassythine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common aliases?
A1: this compound is a naturally occurring aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. It is also commonly referred to as cassythine or cassyfiline (B129186) in scientific literature.
Q2: What is the general stability of this compound in solution?
A2: Limited specific data exists for this compound. However, a study has shown that a stock solution of cassythine, as well as an alkaloid extract from Cassytha filiformis, remained stable with no significant degradation when stored at 4°C for 30 days. As a class, aporphine alkaloids have been noted to be sensitive to light and heat during extraction processes.
Q3: Are there any known stability issues with related aporphine alkaloids that I should be aware of?
A3: Yes. A related and well-studied aporphine alkaloid, apomorphine, is known to undergo rapid autoxidation in solution, which is characterized by a greenish discoloration. This suggests that this compound may also be susceptible to oxidation. Studies on other aporphine alkaloids have indicated stability at physiological pH.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: Based on the available data for cassythine and related compounds, the following practices are recommended:
-
Solvent Selection: Use high-purity, degassed solvents. The choice of solvent will depend on the specific experimental requirements.
-
Storage Temperature: Store stock solutions at low temperatures, such as 4°C, for short-term storage. For long-term storage, consider freezing at -20°C or -80°C, though freeze-thaw stability should be verified.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in solution color (e.g., yellowing, browning). | Oxidation of the aporphine alkaloid structure. | - Prepare fresh solutions. - Store solutions under an inert atmosphere. - Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite), but verify its compatibility with your experimental setup. |
| Loss of compound activity or concentration over time. | Chemical degradation due to factors like pH, temperature, or light. | - Verify the pH of your solution; some aporphine alkaloids are most stable in acidic conditions (pH 2-3). - Store solutions protected from light and at a reduced temperature (e.g., 4°C). - Perform a stability study under your specific experimental conditions to determine the compound's half-life. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | - Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate and identify potential degradation products. - Use a stability-indicating analytical method to separate the parent compound from its degradants. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Ethanol, or a buffer of choice)
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined caps
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a controlled environment.
-
Dissolve the solid in the chosen solvent to the desired final concentration. Gentle vortexing or sonication may be used to aid dissolution.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas before capping tightly.
-
Store the stock solution in the dark at 4°C.
-
Protocol 2: General Forced Degradation Study for Aporphine Alkaloids
This protocol is a general guideline to assess the stability of an aporphine alkaloid like this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or acetonitrile).
-
For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the drug solution (in a suitable solvent) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil to exclude light.
-
-
Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method with a UV or MS detector.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Potential degradation pathways for this compound based on the reactivity of aporphine alkaloids.
Technical Support Center: Refining Analytical Techniques for Sensitive O-Methylcassythine Detection
Welcome to the technical support center for the analysis of O-Methylcassythine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the sensitive detection of this aporphine (B1220529) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound in biological matrices?
A1: The main challenges stem from its potentially low concentrations in complex biological samples, which contain numerous endogenous substances. These substances can cause matrix effects, such as ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Furthermore, as an alkaloid, this compound may exhibit peak tailing in reversed-phase chromatography if the mobile phase pH is not optimized.
Q2: Which analytical techniques are most suitable for the sensitive quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the preferred method for sensitive and selective quantification.[1][2][3] An HPLC system with UV detection can also be used, although it may be less sensitive and specific than MS.[1][2]
Q3: How can I minimize matrix effects for this compound analysis?
A3: To mitigate matrix effects, a robust sample preparation method is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective in cleaning up complex samples. Additionally, optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is essential. The use of a stable isotope-labeled internal standard is the most reliable approach to compensate for any remaining matrix effects.
Q4: What is a suitable starting point for developing an HPLC method for this compound?
A4: A reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with 10 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with acetic acid) and an organic solvent like acetonitrile (B52724) is often effective for separating aporphine alkaloids.
Q5: My this compound peak is tailing. What should I do?
A5: Peak tailing for alkaloids is often due to interactions with residual silanols on the silica-based column. Ensure your mobile phase has a sufficiently low pH (around 3) to keep the amine group of this compound protonated. This minimizes secondary interactions with the stationary phase. Using a column with end-capping or a lower silanol (B1196071) activity can also resolve this issue.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-MS analysis of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Low Signal | 1. Improper sample extraction. | 1. Review and optimize the extraction protocol. Ensure the pH for LLE is appropriate for the basic nature of alkaloids. |
| 2. This compound degradation. | 2. Check the stability of this compound in the sample and processing solvents. Avoid high temperatures and extreme pH if stability is unknown. | |
| 3. Incorrect MS parameters. | 3. Optimize MS source conditions (e.g., capillary voltage, gas flow) and analyte-specific parameters (e.g., precursor/product ion selection for MRM). | |
| 4. Column blockage. | 4. Filter all samples and mobile phases. If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the column frit. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase. | 1. Lower the mobile phase pH to ~3 to ensure the alkaloid is fully protonated. |
| 2. Column overload. | 2. Dilute the sample or inject a smaller volume. | |
| 3. Inappropriate injection solvent. | 3. Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Variable Retention Times | 1. Inconsistent mobile phase composition. | 1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. |
| 2. Fluctuations in column temperature. | 2. Use a column oven to maintain a stable temperature. | |
| 3. Column degradation. | 3. Replace the column if it has been used extensively or under harsh conditions. | |
| High Background Noise in MS | 1. Contaminated mobile phase or LC system. | 1. Use high-purity solvents and additives. Flush the LC system thoroughly. |
| 2. Incomplete sample cleanup. | 2. Improve the sample preparation method to remove more matrix components. | |
| 3. MS source contamination. | 3. Clean the mass spectrometer source according to the manufacturer's instructions. |
Data Presentation: Performance of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of aporphine alkaloids, using cassythine from Cassytha filiformis as a proxy for this compound.
| Parameter | HPLC-UV | HPLC-MS |
| Limit of Detection (LOD) | 13 µg/mL | 0.5 - 5.2 ng/mL |
| Limit of Quantitation (LOQ) | 20 µg/mL | 1.6 - 17.2 ng/mL |
| Linearity Range | Varies with detector | Typically 2-3 orders of magnitude |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
Note: Data for HPLC-MS is based on a study of various aporphine alkaloids and may vary for this compound.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is adapted from a method for extracting aporphine alkaloids from Cassytha filiformis.
-
Maceration: Macerate 50 g of dried, powdered plant material four times with 250 mL of methanol (B129727) acidified with 1% acetic acid at 50°C for 1 hour each time.
-
Concentration: Combine the extracts and concentrate under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in 400 mL of an aqueous solution of 1% acetic acid.
-
Wash the acidic solution three times with 150 mL of diethyl ether to remove non-polar compounds.
-
Basify the aqueous layer to pH 9.5 with 25% ammonium hydroxide.
-
Extract the alkaloids three times with 200 mL of dichloromethane (B109758).
-
-
Final Preparation: Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute a known amount of the residue in methanol for HPLC analysis.
HPLC-MS/MS Analysis Protocol
This protocol is a starting point based on validated methods for aporphine alkaloids.
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Column: Reversed-phase C18 column (e.g., RP-select B, 5 µm, 250 x 4.0 mm).
-
Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 3 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
MS Detector: Triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan may be used for initial identification.
-
MRM Transition: To be determined by infusing a pure standard of this compound. The precursor ion will be its [M+H]⁺.
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for HPLC issues.
References
- 1. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nicotinic Acetylcholine Receptor (nAChR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes, including cognition, reward, and inflammation, has made them a significant target for therapeutic drug development. The modulation of nAChR activity through the use of antagonists is a key strategy in the treatment of various disorders, such as nicotine (B1678760) addiction, certain neurological conditions, and as muscle relaxants during surgical procedures.
This guide provides a comparative overview of several well-characterized nAChR antagonists. While the initial topic of interest was O-Methylcassythine, a thorough review of the scientific literature has revealed no available data on its activity as a nicotinic acetylcholine receptor antagonist. Therefore, this guide will focus on a selection of established nAChR antagonists to provide a framework for comparison and to highlight the key parameters used in their evaluation. We will delve into their mechanisms of action, receptor subtype selectivity, and present quantitative data from experimental studies. Detailed experimental protocols are also provided to aid researchers in the evaluation of novel nAChR modulators.
Classification of nAChR Antagonists
Nicotinic antagonists can be broadly categorized based on their mechanism of action and their selectivity for different nAChR subtypes. A primary distinction is made between competitive and non-competitive antagonists.
-
Competitive Antagonists: These molecules bind to the same site as the endogenous agonist, acetylcholine (ACh), and other agonists like nicotine. By occupying the agonist binding site, they prevent the receptor from being activated. The blockade by competitive antagonists can typically be overcome by increasing the concentration of the agonist.
-
Non-competitive Antagonists: These antagonists bind to a site on the receptor that is different from the agonist binding site (an allosteric site). Their binding can lead to a conformational change in the receptor that prevents the channel from opening, even when the agonist is bound. The inhibition by non-competitive antagonists is often not surmountable by increasing agonist concentration.
The following diagram illustrates this basic classification:
Caption: A simplified diagram showing the two main classes of nAChR antagonists based on their binding mechanism.
Comparative Performance of Selected nAChR Antagonists
The following table summarizes the quantitative data for a selection of well-known nAChR antagonists, highlighting their mechanism of action, receptor subtype selectivity, and binding affinities (Ki) or inhibitory concentrations (IC50).
| Antagonist | Mechanism of Action | Primary nAChR Subtype(s) Targeted | Ki (nM) | IC50 (nM) |
| Mecamylamine | Non-competitive | Non-selective for neuronal subtypes (e.g., α4β2, α3β4, α7) | - | ~1,000 (for α4β2) |
| Dihydro-β-erythroidine (DHβE) | Competitive | α4β2, α4β4 | - | 190 (α4β4), 370 (α4β2)[1][2][3] |
| α-Bungarotoxin | Competitive (Irreversible) | α1-containing muscle-type, α7, α9 | ~0.1 - 1 | - |
| Methyllycaconitine (MLA) | Competitive | α7 | ~1 | 1 - 10 |
| Tubocurarine | Competitive | Muscle-type, α3β4, α7 | - | ~400 (muscle) |
Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand or agonist used, and the expression system.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of nAChR antagonists. Below are protocols for key experiments commonly used in their characterization.
Protocol 1: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific nAChR subtype.
1. Membrane Preparation:
- Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs).
- Harvest the cells and homogenize them in a cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in an appropriate assay buffer.
2. Competitive Binding Assay:
- In a 96-well plate, add the prepared cell membranes.
- Add a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-epibatidine for α4β2 receptors).
- Add varying concentrations of the unlabeled antagonist being tested.
- Incubate the plate to allow the binding to reach equilibrium.
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled antagonist.
- Fit the data to a one-site competition model to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the ability of an antagonist to inhibit the ion current induced by an agonist.
1. Oocyte Preparation:
- Surgically remove oocytes from a female Xenopus laevis.
- Treat the oocytes with collagenase to defolliculate them.
- Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype.
- Incubate the oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a recording solution.
- Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
- Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
- Apply a specific concentration of an agonist (e.g., acetylcholine) to the oocyte to elicit an inward current.
- To test for antagonist activity, pre-apply the antagonist for a set period before co-applying it with the agonist.
3. Data Analysis:
- Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of the antagonist.
- Normalize the current responses in the presence of the antagonist to the control response (agonist alone).
- Plot the normalized response against the logarithm of the antagonist concentration.
- Fit the data to a concentration-response inhibition curve to determine the IC50 value.
The following diagram illustrates a typical workflow for evaluating nAChR antagonists:
Caption: A flowchart outlining the key steps in the in vitro characterization of nAChR antagonists.
nAChR Signaling Pathway and Antagonist Intervention
Activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This leads to membrane depolarization and the activation of various downstream signaling pathways. Antagonists block these initial events.
Caption: A diagram illustrating the nAChR signaling pathway upon agonist binding and its inhibition by an antagonist.
Conclusion
The study of nicotinic acetylcholine receptor antagonists is a dynamic field with significant therapeutic implications. The choice of an antagonist for research or clinical development depends on the desired mechanism of action, subtype selectivity, and pharmacokinetic properties. While a direct comparison involving this compound is not currently possible due to a lack of available data, the information and protocols presented in this guide provide a robust framework for the evaluation and comparison of other nAChR antagonists. Researchers are encouraged to utilize these standardized methods to ensure the generation of comparable and reliable data, which will ultimately accelerate the discovery of novel and effective therapeutics targeting the nicotinic acetylcholine receptor system.
References
Unveiling the Mechanism: A Comparative Guide to O-Methylcassythine's α1-Adrenergic Antagonism
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of O-Methylcassythine's therapeutic potential as an α1-adrenoceptor antagonist, benchmarked against established alternatives. This guide provides a synthesis of available data, detailed experimental protocols for mechanism validation, and visual workflows to support further research and development.
This compound, an aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis, belongs to a class of compounds recognized for their interactions with adrenergic and serotonergic receptors. This guide focuses on the validation of its primary mechanism of action: the antagonism of α1-adrenergic receptors (α1-AR). These receptors are critical mediators of smooth muscle contraction, particularly in the vasculature and prostate, making them key targets for treating conditions like hypertension and benign prostatic hyperplasia (BPH).
To contextualize the therapeutic potential of this compound, this guide provides a comparative analysis with well-established α1-AR antagonists, Prazosin and Tamsulosin. While direct quantitative data for this compound is not publicly available, this guide utilizes data for Ocoteine, a structurally similar aporphine alkaloid also isolated from Cassytha filiformis, as a predictive benchmark. Ocoteine has been identified as a selective α1-adrenoceptor antagonist[1].
Comparative Analysis of α1-Adrenoceptor Antagonists
The following table summarizes the binding affinities and functional potencies of Ocoteine (as a proxy for this compound) and the established α1-AR antagonists, Prazosin and Tamsulosin. This data is essential for comparing the relative potency and potential selectivity of these compounds.
| Compound | Target Receptor(s) | Binding Affinity (Ki in nM) | Functional Potency (pA2) |
| Ocoteine | α1-Adrenoceptor | Not Reported | 7.67[1] |
| Prazosin | α1-Adrenoceptor (non-selective) | ~0.1-1.0 | ~8.5-9.5 |
| Tamsulosin | α1A/α1D-Adrenoceptor (selective) | ~0.2-0.5 (α1A), ~1.0-3.0 (α1D) | ~9.0-10.0 (α1A) |
Elucidating the Mechanism: Key Experimental Protocols
Validation of a compound's mechanism of action relies on robust and reproducible experimental methodologies. The following protocols are standard for characterizing the interaction of a novel compound, such as this compound, with α1-adrenoceptors.
Protocol 1: Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the α1-adrenoceptor.
1. Membrane Preparation:
-
Homogenize rat cerebral cortex or prostate tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.
2. Binding Assay:
-
In a 96-well plate, combine the prepared membranes (50-100 µg of protein), [3H]-Prazosin (a radiolabeled α1-AR antagonist, typically at a concentration of 0.1-0.5 nM), and varying concentrations of the test compound (e.g., this compound).
-
For non-specific binding determination, include wells with an excess of an unlabeled antagonist (e.g., 10 µM Phentolamine).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]-Prazosin binding) by non-linear regression analysis of the competition binding data.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay for α1-Adrenoceptor Antagonism (Isolated Tissue Bath)
This protocol assesses the functional antagonism of a test compound by measuring its ability to inhibit agonist-induced smooth muscle contraction in isolated tissues.
1. Tissue Preparation:
-
Isolate the rat thoracic aorta or vas deferens and place it in Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose) bubbled with 95% O2/5% CO2.
-
Cut the tissue into rings (for aorta) or segments (for vas deferens) and mount them in an organ bath containing Krebs-Henseleit solution at 37°C.
2. Functional Assay:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Construct a cumulative concentration-response curve for an α1-AR agonist, such as phenylephrine (B352888).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with the test compound (e.g., this compound) at a fixed concentration for 30-60 minutes.
-
Construct a second cumulative concentration-response curve for phenylephrine in the presence of the test compound.
-
Repeat this process with increasing concentrations of the test compound.
3. Data Analysis:
-
Analyze the concentration-response curves to determine the EC50 values (the agonist concentration that produces 50% of the maximal response) in the absence and presence of the antagonist.
-
Construct a Schild plot by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the EC50 in the presence of the antagonist divided by the EC50 in its absence.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A linear Schild plot with a slope of unity is indicative of competitive antagonism.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the α1-adrenoceptor signaling pathway and the experimental workflows.
Caption: α1-Adrenoceptor signaling cascade.
Caption: Experimental workflow for validation.
References
A Comparative Analysis of O-Methylcassythine and Methyllycaconitine (MLA) for Nicotinic Acetylcholine Receptor Modulation
For Immediate Release
This guide provides a detailed comparative analysis of O-Methylcassythine and Methyllycaconitine (MLA), two distinct alkaloids with modulatory effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, receptor binding affinities, and functional effects, supported by available experimental data.
Introduction
Methyllycaconitine (MLA) is a well-characterized norditerpenoid alkaloid renowned for its high potency and selectivity as a competitive antagonist of the α7 subtype of nicotinic acetylcholine receptors (nAChRs).[1] In contrast, this compound, an aporphine (B1220529) alkaloid isolated from Cassytha filiformis, has been primarily investigated for its vasodilator properties.[1] However, recent studies have demonstrated that aporphine alkaloids as a class can also interact with neuronal nAChRs, prompting a comparative evaluation with established ligands like MLA.[1] This guide synthesizes the current understanding of both compounds, highlighting their distinct and overlapping pharmacological profiles.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data available for MLA and representative aporphine alkaloids, the class to which this compound belongs. It is important to note that direct binding or functional data for this compound on nAChRs is not currently available in the public domain. The data for aporphines is provided to offer a comparative context based on structural class.
| Parameter | Methyllycaconitine (MLA) | Aporphine Alkaloids (Representative Compounds) |
| Compound Class | Norditerpenoid Alkaloid | Aporphine Alkaloid |
| Primary Target | α7 Nicotinic Acetylcholine Receptor | Neuronal Nicotinic Acetylcholine Receptors (α7 and α4β2) |
| Mechanism of Action | Competitive Antagonist | Blocker/Antagonist |
| Binding Affinity (Ki) | ~1.4 nM (for α7 nAChR) | Xanthoplanine iodide: ~10 µM (for α7 nAChR); Predicentrine methiodide: ~1 µM (for α4β2 nAChR); Glaucine methiodide: ~10 µM (for α4β2 nAChR)[1] |
| Functional Potency (IC50) | ~2 nM (for α7 nAChR) | Xanthoplanine iodide: ~9 µM (for α7 nAChR), ~5 µM (for α4β2 nAChR)[1] |
| Reported Physiological Effects | Neuromuscular blockade, potential therapeutic agent for neurological disorders. | Vasodilator activity, antitrypanosomal activity, cytotoxicity. |
| Source | Delphinium and Aconitum species | Cassytha filiformis |
Mechanism of Action and Signaling Pathways
Methyllycaconitine (MLA) acts as a competitive antagonist at the orthosteric binding site of the α7 nAChR. This binding prevents the endogenous ligand, acetylcholine (ACh), from activating the receptor, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) that would normally lead to neuronal depolarization.
Aporphine alkaloids , including this compound, have been shown to act as blockers of neuronal nAChRs. While the precise binding site has not been fully elucidated for all aporphines, their ability to displace radioligands suggests an interaction with the receptor complex that inhibits its function. The vasodilator effects of this compound and related compounds are likely mediated through different pathways, potentially involving modulation of calcium channels or nitric oxide signaling in vascular smooth muscle.
Below is a diagram illustrating the antagonistic action of MLA on the α7 nicotinic acetylcholine receptor signaling pathway.
Caption: Mechanism of MLA antagonism at the α7 nAChR.
Experimental Protocols
Competitive Radioligand Binding Assay (for MLA and Aporphines)
Objective: To determine the binding affinity (Ki) of the test compounds for specific nAChR subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the desired nAChR subtype (e.g., human α7 or α4β2) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound (MLA or aporphine alkaloid).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp Electrophysiology (for MLA and Aporphines)
Objective: To assess the functional effect (antagonism) of the test compounds on nAChR activity.
Methodology:
-
Oocyte Expression: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype and incubated to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is voltage-clamped at a holding potential (typically -70 mV).
-
Agonist Application: An agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC50) is applied to the oocyte, and the resulting inward current is recorded.
-
Antagonist Application: The oocyte is pre-incubated with the test compound (MLA or aporphine alkaloid) for a defined period, followed by co-application of the agonist and the test compound. The resulting current is recorded.
-
Data Analysis: The percentage of inhibition of the agonist-induced current by the test compound is calculated. A concentration-response curve is generated to determine the IC50 value of the antagonist.
The following diagram illustrates a typical experimental workflow for evaluating nAChR antagonists.
Caption: Workflow for nAChR antagonist characterization.
Conclusion
Methyllycaconitine is a highly potent and selective competitive antagonist of α7 nAChRs, making it a valuable tool for studying the physiological roles of this receptor subtype. While direct evidence for this compound's activity at nAChRs is lacking, the demonstrated interaction of other aporphine alkaloids with these receptors suggests a potential for this class of compounds as nAChR modulators. However, the significantly lower potency of the tested aporphines compared to MLA indicates a different mode of interaction and likely a different pharmacological profile.
Future research should focus on directly evaluating the activity of this compound and other alkaloids from Cassytha filiformis at various nAChR subtypes to fully elucidate their pharmacological properties and potential as therapeutic leads. This will enable a more direct and detailed comparison with well-established ligands like MLA.
References
A Comparative Guide to the Anti-inflammatory Activity of Chrysophanol and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Chrysophanol, a natural anthraquinone (B42736), and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This comparison is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by offering a side-by-side analysis of their mechanisms of action, experimental validation, and quantitative performance. While the initial query focused on O-Methylcassythine, the available scientific literature provides more extensive data on the anti-inflammatory effects of Chrysophanol, a closely related compound, making it a more suitable subject for a comprehensive comparative analysis.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. Chrysophanol, a naturally occurring anthraquinone found in various plants, has demonstrated significant anti-inflammatory potential.[1][2][3] Indomethacin, a potent NSAID, serves as a standard benchmark in anti-inflammatory studies due to its well-characterized mechanism of action.[4][5][6][7][8] This guide will delve into the experimental data supporting the anti-inflammatory effects of both compounds.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data related to the anti-inflammatory activity of Chrysophanol and Indomethacin.
| Parameter | Chrysophanol | Indomethacin | Reference |
| In vitro IC50 (COX-2) | Varies by study | ~2.3 µM | [5] |
| In vivo Inhibition of Paw Edema | Dose-dependent reduction | Significant reduction | [6] |
| TNF-α Inhibition | Significant reduction | Indirectly affects downstream pathways | [2] |
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of Chrysophanol and Indomethacin are mediated through distinct yet converging pathways.
Chrysophanol exerts its anti-inflammatory effects, in part, by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[2] TNF-α is a key mediator of the inflammatory cascade, and its inhibition can lead to a broad suppression of inflammatory responses.
Indomethacin , on the other hand, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling.[4][5][6]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Chrysophanol and Indomethacin.
In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the COX-2 enzyme.
Methodology:
-
Recombinant human COX-2 enzyme is incubated with the test compound (Chrysophanol or Indomethacin) at various concentrations.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the enzymatic reaction.
-
The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX-2 reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the COX-2 activity.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.
Methodology:
-
Rodents (typically rats or mice) are administered the test compound (Chrysophanol or Indomethacin) or a vehicle control.
-
After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Conclusion
This comparative guide highlights that both Chrysophanol and Indomethacin are effective anti-inflammatory agents, albeit with different primary mechanisms of action. Chrysophanol's ability to target pro-inflammatory cytokines like TNF-α presents an alternative therapeutic strategy to the COX-inhibition pathway targeted by Indomethacin. The provided experimental data and protocols offer a foundation for researchers to further explore the potential of Chrysophanol and its derivatives as novel anti-inflammatory drugs. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety profiles.
References
- 1. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chrysophanol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Indometacin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 8. Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Comparative Analysis of the Biological Activities of Cassythine, a Potential Analogue of O-Methylcassythine: In Vitro vs. In Vivo Effects
Disclaimer: Information regarding "O-Methylcassythine" is not available in the current scientific literature. This guide therefore focuses on the biological activities of cassythine , a major aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. It is hypothesized that this compound is a methylated derivative of cassythine. This document compares the known in vitro effects of isolated cassythine with the in vivo pharmacological activities observed for crude extracts of Cassytha filiformis, which contain cassythine among other alkaloids.
Introduction
Cassythine is a naturally occurring aporphine alkaloid found in Cassytha filiformis, a plant used in traditional medicine for various ailments. The compound has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the biological effects of cassythine observed in laboratory settings (in vitro) and the effects of Cassytha filiformis extracts in living organisms (in vivo). Understanding the correlation and discrepancies between in vitro and in vivo data is crucial for the early stages of drug discovery and development.
I. In Vitro Activities of Cassythine
In vitro studies provide valuable insights into the direct effects of a compound on specific biological targets in a controlled environment.
| Activity Assessed | Cell Line/Target | Key Findings (IC₅₀) | Reference(s) |
| Cytotoxicity | HeLa (Cervical Cancer) | Not the most active in the series | [1](--INVALID-LINK--) |
| Mel-5 (Melanoma) | 24.3 µM | [2](--INVALID-LINK--) | |
| HL-60 (Leukemia) | 19.9 µM | [2](--INVALID-LINK--) | |
| Antitrypanosomal Activity | Trypanosoma brucei brucei | Active (IC₅₀ range of 3-15 µM for major alkaloids from C. filiformis) | [1](--INVALID-LINK--) |
| Vasorelaxing Effect | Precontracted rat aortic preparations | Potent effect (IC₅₀ between 0.08 and 2.48 µM) | [3](--INVALID-LINK--) |
In vitro studies suggest that the cytotoxic and antitrypanosomal activities of cassythine may be attributed to its ability to intercalate with DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair.[1](--INVALID-LINK--)
Caption: Proposed mechanism of cassythine's cytotoxic and antitrypanosomal effects.
II. In Vivo Activities of Cassytha filiformis Extracts
In vivo studies are essential to understand the overall effects of a substance in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. The following data pertains to crude extracts of Cassytha filiformis and not to isolated cassythine.
| Activity Assessed | Animal Model | Extract Type | Dosage | Key Findings | Reference(s) |
| Analgesic Activity | Mice | Ethanolic | 25, 50, 100 mg/kg | Significant increase in reaction time in hot plate and tail-flick tests. | [3](--INVALID-LINK--) |
| Anti-inflammatory Activity | Rats | Methanolic | 200, 400 mg/kg | Significant decrease in carrageenan-induced paw edema. | [4](--INVALID-LINK--) |
| Antipyretic Activity | Rats | Ethanolic | 25, 50, 100 mg/kg | Significant reduction in brewer's yeast-induced pyrexia. | [3](--INVALID-LINK--) |
| Acute Toxicity | Rats | Aqueous | > 500 mg/kg | Oral LD₅₀ value greater than 500 mg/kg. | [5](--INVALID-LINK--) |
| Sub-chronic Toxicity | Rats | Aqueous | 250, 500, 1000 mg/kg/day for 28 days | No severe toxic effects on major organs or hematological parameters. | [1](--INVALID-LINK--) |
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a plant extract using the carrageenan-induced paw edema model in rats.
Caption: A representative workflow for in vivo anti-inflammatory studies.
III. Experimental Protocols
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Mel-5, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of cassythine (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
Animals: Wistar albino rats are used for the study.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of Cassytha filiformis extract).
-
Administration: The plant extract or standard drug is administered orally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
IV. Comparison and Conclusion
The available data indicates that cassythine exhibits potent biological activities in vitro, including cytotoxicity against cancer cells, antitrypanosomal effects, and vasorelaxation. The proposed mechanism for its cytotoxic and antiparasitic effects involves direct interaction with DNA.
The in vivo studies on Cassytha filiformis extracts corroborate some of the potential therapeutic applications suggested by the in vitro findings. The observed analgesic, anti-inflammatory, and antipyretic effects in animal models could be, in part, attributed to the presence of cassythine and other bioactive alkaloids. However, it is crucial to note that the effects of a crude extract cannot be solely ascribed to a single constituent.
A significant gap in the current knowledge is the lack of in vivo studies on isolated cassythine. Such studies are necessary to confirm its efficacy and safety in a whole-organism context and to establish a clear correlation between its in vitro activities and in vivo effects. Furthermore, the complete absence of data on "this compound" highlights the need for further phytochemical and pharmacological investigations into the constituents of Cassytha filiformis and their derivatives.
References
Assessing the Specificity of O-Methylcassythine's Receptor Binding: A Comparative Guide to Aporphine Alkaloid Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding specificity of O-Methylcassythine and structurally related aporphine (B1220529) alkaloids. Due to a lack of publicly available quantitative binding data for this compound, this document focuses on a detailed comparison of well-characterized alternative compounds: Nuciferine, Apomorphine, and Boldine (B1667363). The information presented herein is intended to serve as a foundational reference for researchers investigating the therapeutic potential of aporphine alkaloids targeting neurotransmitter receptors.
Comparative Analysis of Receptor Binding Affinities
The therapeutic effects and side-effect profiles of psychoactive compounds are largely determined by their binding affinities to various neurotransmitter receptors. Aporphine alkaloids are known to interact with a range of receptors, primarily within the serotonergic and dopaminergic systems. Understanding the specificity of these interactions is crucial for drug development.
Nuciferine , an alkaloid found in the sacred lotus (B1177795) (Nelumbo nucifera), exhibits a broad receptor binding profile, interacting with multiple serotonin (B10506) and dopamine (B1211576) receptor subtypes. It has been characterized as an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors, an inverse agonist at the 5-HT7 receptor, a partial agonist at D2, D5, and 5-HT6 receptors, and an agonist at 5-HT1A and D4 receptors[1][2][3]. This complex pharmacology is reminiscent of some atypical antipsychotic drugs[1].
Apomorphine , a non-ergoline dopamine agonist, demonstrates high binding affinity for dopamine D2-like receptors (D2, D3, and D5)[4][5]. It is also known to act as an antagonist at 5-HT2 and α-adrenergic receptors with high affinity[6][7]. Its potent interaction with D2 receptors is believed to be responsible for its effects in treating hypomobility in Parkinson's disease[4].
Boldine , the major alkaloid in the boldo tree (Peumus boldus), has been shown to interact with both serotonergic and dopaminergic receptors. It has been reported to displace ligands from 5-HT3A and 5-HT3AB receptors[8]. Halogenated derivatives of boldine have shown enhanced affinity for D1-dopaminergic receptors[9].
Quantitative Receptor Binding Data
The following tables summarize the equilibrium dissociation constants (Ki) for Nuciferine, Apomorphine, and Boldine at various human receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
Table 1: Serotonin Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| Nuciferine | Agonist (EC50=3.2µM)[1] | 478 (Antagonist)[1] | 1000 (Antagonist)[1] | 131 (Antagonist)[1] | 700 (Partial Agonist)[1] | 150 (Inverse Agonist)[1] |
| Apomorphine | - | High Affinity (Antagonist)[6][7] | - | - | - | - |
| Boldine | - | - | - | - | - | - |
Table 2: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| Nuciferine | - | 64 (Partial Agonist)[1] | - | Agonist (EC50=2µM)[1] | Partial Agonist (EC50=2.6µM)[1] |
| Apomorphine | Low Affinity | High Affinity[4] | High Affinity[4] | High Affinity | High Affinity[4] |
| Boldine | - | - | - | - | - |
Table 3: Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | α1 | α2 |
| Nuciferine | - | - |
| Apomorphine | High Affinity (Antagonist)[6][7] | - |
| Boldine | - | - |
Experimental Protocols
The binding affinity data presented in this guide are typically generated using competitive radioligand binding assays. A detailed, generalized protocol for such an assay is provided below.
Competitive Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (a radioactively labeled molecule that binds to the receptor), and varying concentrations of the unlabeled test compound (e.g., this compound or an alternative).
-
The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Bound Radioactivity:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the functional consequences of receptor binding, it is essential to understand the downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate key signaling cascades and the experimental workflow.
Caption: Gq/11 Signaling Pathway for 5-HT2A/2C Receptors.
Caption: Gi/o Signaling Pathway for D2 Dopamine Receptors.
Caption: Experimental Workflow for Competitive Radioligand Binding Assay.
References
- 1. rdswxb.hainanu.edu.cn [rdswxb.hainanu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids from Cassytha filiformis and related aporphines : antitrypanosomal activity, cytotoxicity and interaction with DNA and topoisomerases | DIAL.pr - BOREAL [dial.uclouvain.be]
- 6. Neurotransmitters of the brain: serotonin, noradrenaline (norepinephrine), and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of O-Methylcassythine's reported effects
- 1. [A new molecule--international abbreviation metiazinic acid (chemical name: 10-Methyl-3-phenothiazinyl-acetic acid)--and its effect on rheumatic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
comparative analysis of O-Methylcassythine and other neurotoxins
A Comparative Analysis of Boldine (B1667363) and Other Neurotoxins
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of neurotoxins is fundamental to understanding the complexities of the nervous system and for the development of novel therapeutics. While the term "neurotoxin" often evokes the image of a purely harmful substance, many of these compounds, when understood and applied correctly, can be powerful tools in both research and clinical settings. This guide provides a comparative analysis of the aporphine (B1220529) alkaloid Boldine against three well-characterized neurotoxins with distinct mechanisms of action: Botulinum Toxin A, Tetrodotoxin, and Chlorpyrifos.
Due to the absence of specific neurotoxicity data for O-Methylcassythine, this guide utilizes Boldine as a representative aporphine alkaloid. Boldine, found in the leaves and bark of the Chilean boldo tree, is primarily recognized for its neuroprotective properties, offering a unique contrast to the classic neurotoxic profiles of the other compounds. This comparison will highlight the diverse ways in which these molecules interact with the nervous system, providing a valuable resource for researchers investigating neuroactive compounds.
Quantitative Performance Data
The following tables summarize the key quantitative data for each compound, offering a side-by-side comparison of their potency and activity.
Table 1: Acute Toxicity Data (LD50)
| Compound | Chemical Class | Test Animal | Route of Administration | LD50 | Citation(s) |
| Boldine | Aporphine Alkaloid | Mouse | Intraperitoneal | 250 mg/kg | [1] |
| Botulinum Toxin A | Protein | Mouse | Intraperitoneal | ~1 ng/kg | [2] |
| Tetrodotoxin | Aminoperhydroquinazoline | Mouse | Intraperitoneal | 10.7 µg/kg | [3][4] |
| Mouse | Oral | 232 µg/kg | [5] | ||
| Chlorpyrifos | Organophosphate | Rat (female) | Oral | 82 mg/kg | [6] |
| Rat (male) | Oral | 155 mg/kg | [6] | ||
| Mouse | Oral | 60 mg/kg | [7] |
Table 2: In Vitro Activity Data (IC50)
| Compound | Target | Assay | IC50 | Citation(s) |
| Boldine | Acetylcholinesterase | Ellman's Method | ~8 µM - 372 µM* | [8][9] |
| Botulinum Toxin A | SNAP-25 | Endopeptidase Assay | Not typically measured by IC50; potency is determined by mouse LD50 units. | |
| Tetrodotoxin | Voltage-gated Na+ channels | Electrophysiology | nM range | [1] |
| Chlorpyrifos | Acetylcholinesterase | Ellman's Method | nM to µM range | [8] |
*Note: The reported IC50 for Boldine's inhibition of acetylcholinesterase varies significantly in the literature, suggesting it is a weak inhibitor.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. This section provides methodologies for the key experiments cited in this guide.
Acute Toxicity (LD50) Determination: Up-and-Down Procedure (UDP)
This protocol is based on the OECD Test Guideline 425 and is designed to estimate the LD50 with a reduced number of animals.
-
Test Animals: Healthy, young adult rodents (e.g., mice or rats), typically of a single sex, are used. Animals are acclimated to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in standard cages with free access to food and water, except for a brief fasting period before oral administration of the test substance.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: The substance is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Procedure:
-
A preliminary estimate of the LD50 is made based on existing data.
-
The first animal is dosed at a level just below this estimate.
-
The animal is observed for a minimum of 48 hours.
-
If the first animal survives, the dose for the next animal is increased by a set factor. If the first animal dies, the dose for the next animal is decreased.
-
This sequential dosing continues, adjusting the dose up or down based on the outcome for the previous animal.
-
The test is stopped based on specific criteria (e.g., a certain number of dose reversals have occurred).
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method
This is a colorimetric assay used to measure AChE activity and the inhibitory potential of compounds like Chlorpyrifos and Boldine.
-
Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
-
Reagents:
-
Phosphate (B84403) buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure (96-well plate format):
-
Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a microplate.
-
Add the AChE solution to initiate a pre-incubation period, allowing the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Voltage-Gated Sodium Channel Blockade Assay: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory effect of compounds like Tetrodotoxin on voltage-gated sodium channels.
-
Principle: This method allows for the recording of ionic currents across the membrane of a single cell. By controlling the membrane voltage ("voltage-clamp"), the function of voltage-gated ion channels can be studied.
-
Cell Preparation: A cell line expressing the sodium channel of interest (e.g., HEK-293 cells) is cultured.
-
Procedure:
-
A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is held at a level where the sodium channels are in a resting state.
-
A depolarizing voltage step is applied to elicit a sodium current, which is recorded as the control.
-
The test compound (e.g., Tetrodotoxin) is applied to the cell.
-
The same voltage step is applied, and the inhibited current is measured.
-
-
Data Analysis: The peak current amplitude before and after the application of the compound is compared to calculate the percentage of block. By testing a range of concentrations, an IC50 value can be determined.
Signaling Pathways and Mechanisms of Action
The neuroactivity of these compounds is a result of their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
Boldine: A Neuroprotective Modulator
Boldine exhibits a multifaceted mechanism of action, primarily centered on neuroprotection. It is a potent antioxidant and has anti-inflammatory properties. Boldine has been shown to reduce oxidative stress, inhibit neuroinflammation by modulating the NF-κB signaling pathway, and interfere with processes like apoptosis and excitotoxicity. It also interacts with signaling related to the aggregation of amyloid-beta and mitigates mitochondrial dysfunction. Furthermore, boldine can block connexin hemichannels, which are involved in glial-mediated neurotoxicity. Its weak inhibition of acetylcholinesterase is another aspect of its bioactivity.[8][9]
Botulinum Toxin A: Synaptic Transmission Inhibitor
Botulinum Toxin A is a protease that specifically targets and cleaves SNARE proteins (e.g., SNAP-25) in presynaptic nerve terminals. This cleavage prevents the fusion of acetylcholine-containing vesicles with the cell membrane, thereby blocking the release of this neurotransmitter and causing muscle paralysis. Beyond this primary mechanism, Botulinum Toxin A has been shown to influence other signaling pathways, including the JNK and TGF-β/Smad pathways, and in some contexts, can activate the TRPM2 channel, leading to apoptosis. The PI3K-AKT signaling pathway has also been implicated in its intracellular effects.[2]
Tetrodotoxin: Sodium Channel Blocker
Tetrodotoxin is a potent neurotoxin that specifically binds to and blocks voltage-gated sodium channels on the extracellular side of the nerve cell membrane.[1] This action prevents the influx of sodium ions, which is necessary for the rising phase of an action potential. Consequently, Tetrodotoxin inhibits nerve impulse propagation, leading to paralysis.[1]
Chlorpyrifos: Acetylcholinesterase Inhibitor
Chlorpyrifos is an organophosphate that irreversibly inhibits the enzyme acetylcholinesterase (AChE).[6] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and disruption of nerve signal transmission. In addition to its primary mechanism, Chlorpyrifos has been shown to affect the serotonin (B10506) signaling pathway and can alter downstream pathways involving neurotrophins and protein kinases such as PKC and MAPK, contributing to its neurodevelopmental toxicity.
General Experimental Workflow
The following diagram illustrates a general workflow for the in vitro characterization of a novel neuroactive compound.
Conclusion
This comparative guide illustrates the diverse nature of neuroactive compounds. From the synaptic silencing of Botulinum Toxin A and the ion channel blockade of Tetrodotoxin to the enzymatic inhibition by Chlorpyrifos, these molecules demonstrate highly specific and potent mechanisms of action. In contrast, the aporphine alkaloid Boldine showcases a neuroprotective profile, acting through multiple pathways to mitigate cellular stress and inflammation.
For researchers and drug development professionals, this analysis underscores the importance of a multi-faceted approach to studying neuroactive compounds. A thorough understanding of a compound's mechanism of action, quantitative potency, and effects on intracellular signaling pathways is essential for both elucidating fundamental neurobiology and for the development of safe and effective therapeutics. The provided data tables, experimental protocols, and pathway diagrams serve as a foundational resource for the comparative evaluation of novel neurotoxins and neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Chemistry, Kinetics, Toxicity and Therapeutic Potential of Boldine in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boldine treatment protects acetaminophen-induced liver inflammation and acute hepatic necrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
A Comparative Efficacy Analysis of O-Methylcassythine Against Established Anti-Inflammatory Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the anti-inflammatory efficacy of O-Methylcassythine in comparison to well-established standards. The methodologies and data presentation formats are based on standardized preclinical evaluation protocols for novel anti-inflammatory agents.
Data Presentation: Comparative Efficacy Metrics
The following tables summarize the quantitative data from in vitro and in vivo assays, offering a direct comparison between this compound (represented as Compound X) and standard reference drugs.
Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages [1]
| Compound | Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of Control) | IC₅₀ (µM) for NO Inhibition |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 8.5 | - |
| Compound X | 1 | 98 ± 4.8 | 85 ± 7.1 | 35 |
| 10 | 95 ± 5.1 | 60 ± 5.5 | ||
| 50 | 92 ± 6.3 | 35 ± 4.2 | ||
| Dexamethasone | 1 | 99 ± 4.5 | 45 ± 6.0 | 0.8 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model [2]
| Treatment Group (n=8) | Dose (mg/kg) | Paw Volume (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound X | 10 | 0.65 ± 0.05 | 23.5 |
| 50 | 0.45 ± 0.04 | 47.1 | |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6 |
Experimental Protocols
In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in murine macrophage-like cells stimulated with lipopolysaccharide (LPS).[1][2]
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.[2]
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.
-
Data Analysis: The IC₅₀ value, the concentration at which the compound inhibits 50% of NO production, is calculated.
Experimental workflow for the LPS-induced inflammation assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the anti-inflammatory activity of compounds on acute inflammation.
Methodology:
-
Animal Grouping: Male Wistar rats are divided into groups (n=8 per group): vehicle control, a positive control (e.g., indomethacin), and this compound test groups at various doses.
-
Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) after.
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.
Mechanism of Action: Key Signaling Pathways
Anti-inflammatory agents often exert their effects by modulating key signaling pathways. A pivotal pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS (inducible nitric oxide synthase).
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling O-Methylcassythine
Disclaimer: No specific Safety Data Sheet (SDS) for O-Methylcassythine (CAS Number: 3984-10-9) was found in publicly available resources. The following information is based on the general properties of aporphine (B1220529) alkaloids, the chemical class to which this compound belongs. This guidance is for informational purposes only and should be supplemented by a thorough risk assessment by qualified professionals before handling this substance.
Hazard Identification and Personal Protective Equipment (PPE)
Aporphine alkaloids are a class of bioactive compounds, and many exhibit cytotoxic or other potent biological activities.[1][2][3] Therefore, this compound should be handled with caution as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially in solid form or as a concentrated solution, should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Handling and Storage
Handling:
-
Avoid creating dust when handling the solid compound.
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate the area.
-
Wear appropriate PPE as listed above.
-
For small spills of a solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not dispose of down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: General Workflow for Aporphine Alkaloid Isolation
The following is a generalized workflow for the extraction and purification of aporphine alkaloids from plant material, such as Cassytha filiformis, based on published methodologies.[2][4][5] This protocol should be adapted and optimized for specific research purposes.
References
- 1. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
